Bromanilic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36928. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWPTALVQRAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063437 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
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Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-59-6 | |
| Record name | 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dibromo-3,6-dihydroxyquinone | |
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| Record name | Bromanilic acid | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy- | |
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| Record name | Bromanilic Acid | |
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Foundational & Exploratory
Unveiling the Past: A Technical Guide to the History and Discovery of Bromanilic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the history and discovery of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), a compound of interest to researchers, scientists, and drug development professionals. Delving into the annals of 19th-century chemistry, this document details the initial synthesis, key pioneers in its characterization, and the evolution of our understanding of this halogenated quinone.
From the Mid-19th Century: The Genesis of this compound
The story of this compound begins with the pioneering work of Scottish chemist John Stenhouse. In 1854, through his investigations into the action of bromine on various organic substances, Stenhouse was the first to synthesize and describe this intriguing compound. His findings were communicated to the scientific community through publications in the esteemed journals of the time, the Philosophical Transactions of the Royal Society of London and Annalen der Chemie und Pharmacie. Stenhouse's initial synthesis involved the reaction of bromine with phenol, a readily available starting material. This discovery laid the foundation for all subsequent research on this compound and its derivatives.
Later, in 1887, the chemists S. Levy and K. Jedlička, working at the Chemical Institute of the University of Geneva, revisited this compound. In their publication in the Berichte der deutschen chemischen Gesellschaft, they further investigated the reactivity of this compound, particularly its reaction with bromine, and explicitly credited Stenhouse with its initial discovery.
Physical and Chemical Properties: A Tale of Two Centuries
This compound presents as a crystalline solid, with early observations noting its distinct coloration. The compound's fundamental properties have been characterized over time, with increasing accuracy as analytical techniques have evolved.
| Property | Reported by Stenhouse (1854) | Modern Data |
| Molecular Formula | C₆H₂Br₂O₄ | C₆H₂Br₂O₄ |
| Molecular Weight | Not specified | 297.89 g/mol |
| Appearance | Crystalline substance | Reddish-orange solid |
| Melting Point | Not specified | >255 °C (decomposes) |
| Solubility | Not specified | Soluble in DMSO |
The Synthesis of this compound: Then and Now
The experimental protocols for the synthesis of this compound have undergone significant refinement since its discovery. While modern methods offer improved yields and purity, understanding the historical context of its preparation provides valuable insight into the evolution of organic synthesis.
Stenhouse's Original Synthesis (1854) - A Historical Protocol
Caption: Stenhouse's synthesis of this compound from phenol.
A Modern Synthetic Approach
A contemporary method for the synthesis of a related compound, 2,5-dibromo-p-benzoquinone, which can be a precursor to this compound, involves a two-step process starting from hydroquinone. This highlights the shift towards more controlled and higher-yielding synthetic strategies.
Step 1: Bromination of Hydroquinone
To a suspension of hydroquinone in glacial acetic acid, a solution of bromine in acetic acid is added with stirring. The reaction proceeds at a slightly elevated temperature, leading to the formation of 2,5-dibromohydroquinone as a colorless precipitate. The product is isolated by filtration and washed with a small amount of acetic acid.
Step 2: Oxidation to 2,5-Dibromo-p-benzoquinone
The 2,5-dibromohydroquinone is then dissolved in a mixture of acetonitrile and water. An oxidizing agent, such as ceric ammonium nitrate (CAN) or tert-butyl hydroperoxide (TBHP), is added to the solution. The reaction mixture is stirred for several hours, after which the solvent is removed under vacuum. The residue is then worked up through extraction and washing to yield 2,5-dibromo-p-benzoquinone as a yellow solid.
Caption: A modern two-step synthesis of 2,5-dibromo-p-benzoquinone.
Spectroscopic Characterization
The advent of modern spectroscopic techniques has allowed for a detailed structural elucidation of this compound, confirming the structure proposed by early chemists.
| Spectroscopic Data | Observation |
| Infrared (IR) Spectroscopy | Shows characteristic peaks for O-H stretching, C=O stretching of the quinone, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum displays a characteristic isotopic pattern for two bromine atoms. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are consistent with the symmetrical structure of 2,5-dibromo-3,6-dihydroxy-p-benzoquinone. |
Conclusion
The journey of this compound, from its initial discovery by John Stenhouse in the mid-19th century to its well-characterized state today, mirrors the advancement of organic chemistry itself. This technical guide has provided a historical and technical foundation for understanding this important halogenated quinone, offering valuable context for today's researchers and scientists. The foundational work of early pioneers like Stenhouse, Levy, and Jedlička continues to be the bedrock upon which modern chemical innovation is built.
An In-Depth Technical Guide to the Synthesis and Characterization of Bromanilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), a valuable compound in coordination chemistry and materials science. This document outlines a feasible synthetic route, details essential characterization techniques, and presents key data in a structured format to support research and development activities.
Introduction
This compound, with the chemical formula C₆H₂Br₂O₄, is a quinone derivative characterized by a planar aromatic system with two bromine atoms and two hydroxyl groups. Its structure allows it to act as an electron acceptor, making it useful in various chemical reactions, including cationic polymerization.[1][2] The compound typically appears as a light yellow to brown crystalline powder.[3]
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the hydrolysis of 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil). This reaction is analogous to the synthesis of chloranilic acid from chloranil. The process involves the nucleophilic substitution of two bromine atoms with hydroxyl groups.
Experimental Protocol: Synthesis via Hydrolysis of Bromanil
Materials:
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2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil)
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Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
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Distilled water
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Ethanol
Procedure:
-
A solution of sodium hydroxide (e.g., 2 M) is prepared in distilled water.
-
Bromanil is suspended in water or a mixture of water and a suitable organic solvent like ethanol.
-
The sodium hydroxide solution is added dropwise to the bromanil suspension with constant stirring. The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solution is then acidified with hydrochloric acid (e.g., 2 M) until the pH is acidic, leading to the precipitation of this compound.
-
The precipitate is collected by vacuum filtration and washed with cold distilled water to remove any inorganic impurities.
-
The crude this compound is then recrystallized from a suitable solvent, such as aqueous ethanol, to yield the purified product.
-
The final product is dried in a desiccator over a suitable drying agent.
Expected Yield: While specific yields for this direct hydrolysis are not widely reported, similar reactions suggest that a moderate to good yield can be expected.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:
Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Br₂O₄ | [3] |
| Molecular Weight | 297.89 g/mol | [3] |
| Appearance | Light yellow to Brown powder to crystal | [3] |
| Melting Point | >255 °C (decomposes) | [1] |
| CAS Number | 4370-59-6 | [3] |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, and C=C bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the dried this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
Key IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 (broad) | O-H stretching |
| ~1650 | C=O stretching |
| ~1600 | C=C stretching (aromatic) |
Note: The exact peak positions may vary slightly.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. Due to the symmetrical nature of this compound, a simple NMR spectrum is expected.
Experimental Protocol: NMR Spectroscopy
-
Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Expected NMR Spectral Data:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.5-8.5 | Singlet | Hydroxyl protons |
| ¹³C | ~170 | - | Carbonyl carbons (C=O) |
| ¹³C | ~140 | - | Carbons bonded to -OH |
| ¹³C | ~110 | - | Carbons bonded to -Br |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow suitable single crystals of this compound, for example, by slow evaporation of a saturated solution.
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
Workflow Diagrams
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via hydrolysis of bromanil offers a practical approach for its preparation in a laboratory setting. The detailed characterization protocols and expected data will aid researchers in confirming the successful synthesis and purity of this important chemical compound, facilitating its application in further scientific endeavors.
References
An In-depth Technical Guide to Bromanilic Acid (CAS 4370-59-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromanilic acid, with the CAS registry number 4370-59-6, is a halogenated p-benzoquinone derivative. Its chemical name is 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone. This compound has garnered interest in various scientific fields due to its unique chemical structure and properties. It serves as a valuable building block in organic synthesis and has been investigated for its potential applications in materials science, particularly as a ferroelectric material, and for its antimicrobial properties. This guide provides a comprehensive overview of the core properties, experimental protocols, and potential mechanisms of action of this compound.
Chemical and Physical Properties
This compound is a light yellow to brown crystalline powder.[1][2] Its core structure consists of a benzoquinone ring substituted with two bromine atoms and two hydroxyl groups. This substitution pattern significantly influences its chemical reactivity and physical characteristics. A summary of its key properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4370-59-6 | [1][3][4][5][6][7][8][9] |
| Molecular Formula | C₆H₂Br₂O₄ | [1][3][5][7][8] |
| Molecular Weight | 297.89 g/mol | [1][3][8] |
| Appearance | Light yellow to brown powder/crystal | [1][2] |
| Melting Point | 270 °C (decomposes >255 °C) | [5][6][8] |
| Boiling Point | 328.5 ± 42.0 °C (Predicted) | [6] |
| Density | 2.53 g/cm³ (Predicted) | [6] |
| pKa | 1.34 ± 0.50 (Predicted) | [6] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6][8] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | [10] |
| SMILES | OC1=C(Br)C(=O)C(O)=C(Br)C1=O | [10] |
| InChI Key | GMZWPTALVQRAFV-UHFFFAOYSA-N | [10] |
| Synonyms | 2,5-Dibromo-3,6-dihydroxy-p-benzoquinone, 2,5-Dibromo-3,6-dihydroxyquinone | [1][2][3][5][8][11] |
Spectral Data
Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for this compound is available from the NIST WebBook. The spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.
-
O-H stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C=O stretch: Strong absorption bands corresponding to the quinone carbonyl groups are expected in the region of 1630-1680 cm⁻¹.
-
C=C stretch: Bands for the carbon-carbon double bonds of the quinone ring are expected around 1600 cm⁻¹.
-
C-Br stretch: Absorption due to the carbon-bromine bonds would appear in the fingerprint region, typically below 800 cm⁻¹.
NMR Spectroscopy
-
¹H NMR: A single resonance is expected for the two equivalent hydroxyl protons. The chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: Due to the symmetry of the molecule, three distinct carbon signals are expected: one for the carbonyl carbons, one for the carbons bearing the hydroxyl groups, and one for the carbons bonded to bromine. The carbonyl carbons would appear significantly downfield (typically >170 ppm).
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzoquinone. Phenolic acids with a benzoic acid framework typically have their λmax in the 200 to 290 nm range.[11]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general chemical principles and procedures for related compounds, the following methodologies can be proposed.
Synthesis of this compound
A potential synthetic route to this compound could involve the bromination of a suitable precursor like hydroquinone, followed by oxidation. A published procedure for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones starts from 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), suggesting that this compound could potentially be synthesized via a substitution reaction on bromanil.
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis and purification of this compound.
Methodology (Hypothetical):
-
Bromination of Hydroquinone: Hydroquinone could be reacted with an excess of bromine in a suitable solvent system. The reaction of hydroquinone with bromine in solvents like acetic acid or methanol can lead to the formation of bromanil.[7]
-
Hydrolysis of Bromanil: The resulting tetrabromo-p-benzoquinone (bromanil) could then be subjected to hydrolysis under acidic or basic conditions to replace two of the bromine atoms with hydroxyl groups, yielding this compound.
-
Purification by Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent. The choice of solvent is critical and should be one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
Purity Determination by Iodometric Titration
The purity of quinones can often be determined by iodometric titration. This method relies on the oxidation of iodide ions by the quinone to form iodine, which is then titrated with a standard solution of sodium thiosulfate.
Protocol Outline:
-
A precisely weighed sample of this compound is dissolved in an appropriate solvent.
-
An excess of potassium iodide (KI) solution is added. This compound will oxidize the iodide to iodine.
-
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.
-
The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
The purity of the this compound can be calculated from the stoichiometry of the reaction.
Potential Applications and Mechanisms of Action
Ferroelectric Properties
This compound, in a co-crystal with phenazine, exhibits ferroelectric properties. This phenomenon is attributed to proton transfer within the hydrogen bonds between the phenazine and this compound molecules. This proton transfer leads to a charge separation and the generation of a spontaneous electric polarization.
Proton Transfer Mechanism:
Caption: Proton transfer mechanism in the phenazine-bromanilic acid ferroelectric co-crystal.
Workflow for Characterization of Ferroelectric Properties:
Caption: Experimental workflow for the characterization of ferroelectric materials.
Antimicrobial Activity
Quinones, including halogenated derivatives, are known to possess antimicrobial activity. While the specific mechanism for this compound has not been elucidated, the general mechanisms for quinones against bacteria involve multiple targets.
Proposed Antimicrobial Mechanisms of Quinones:
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can damage cellular components like DNA, proteins, and lipids.
-
Inhibition of Cellular Respiration: Quinones can interfere with the electron transport chain, disrupting cellular energy production.
-
Alkylation of Cellular Nucleophiles: The electrophilic nature of the quinone ring allows it to react with nucleophilic groups in proteins and enzymes (e.g., sulfhydryl groups of cysteine residues), leading to their inactivation.
-
DNA Intercalation: Some quinones can intercalate into the DNA double helix, interfering with replication and transcription.
-
Membrane Disruption: Quinones can interact with the cell membrane, altering its permeability and leading to leakage of cellular contents.
Caption: Generalized proposed antimicrobial mechanisms of action for quinone compounds.
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]
Conclusion
This compound is a versatile compound with potential applications in materials science and as a bioactive molecule. Its ferroelectric properties, stemming from proton transfer in co-crystals, make it an interesting subject for further research in the development of organic electronic materials. Furthermore, its anticipated antimicrobial activity, characteristic of halogenated quinones, warrants further investigation to elucidate its specific mechanism of action and potential as a therapeutic agent. This technical guide provides a foundational understanding of the core properties of this compound to aid researchers in their future studies and applications of this compound. Further experimental work is required to fully characterize its spectral properties and to develop detailed and optimized synthetic and analytical protocols.
References
- 1. Bromanil | C6Br4O2 | CID 68101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. US3143576A - Process for making tetrabromohydroquinone - Google Patents [patents.google.com]
- 8. Antimicrobial and antibiofilm activity of the benzoquinone oncocalyxone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1,4-Benzoquinone antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis derived from scorpion venom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 2,5-Dibromo-3,6-dihydroxy-p-quinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2,5-dibromo-3,6-dihydroxy-p-quinone, also known as bromanilic acid. This document collates available data on its synthesis, spectroscopic analysis, and crystallographic structure, presenting it in a clear and accessible format for researchers and professionals in the fields of chemistry and drug development.
Chemical Identity and Properties
2,5-Dibromo-3,6-dihydroxy-p-quinone is a symmetrically substituted benzoquinone. Its core structure and key identifiers are summarized below.
| Property | Value |
| Systematic Name | 2,5-Dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
| Common Name | This compound |
| CAS Number | 4370-59-6[1] |
| Molecular Formula | C₆H₂Br₂O₄[1] |
| Molecular Weight | 297.89 g/mol [2] |
| Appearance | Light yellow to brown powder or crystals[3] |
Synthesis and Preparation
Based on these precedents, a logical synthetic approach for 2,5-dibromo-3,6-dihydroxy-p-quinone would involve the bromination of tetrahydroxy-p-benzoquinone.
A proposed synthetic pathway for 2,5-dibromo-3,6-dihydroxy-p-quinone.
Experimental Protocol: Synthesis of the Related Compound 2,5-Dibromo-1,4-benzoquinone [5]
This protocol for a related compound is provided as a reference for potential synthetic strategies.
-
Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene: To a suspension of 1,4-dihydroxybenzene (0.2 mol, 22 g) in acetic acid (200 mL), a solution of bromine (0.4 mol, 64 g, 20.5 mL) in acetic acid (20 mL) is added with stirring. The temperature may slightly increase. A colorless precipitate forms within 10 minutes. The mixture is stirred for an additional hour. The solid product is collected by filtration and washed with a small amount of acetic acid.
-
Step 2: Synthesis of 2,5-Dibromo-1,4-benzoquinone: A solution of 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g) in a mixture of acetonitrile (50 mL) and water (10 mL) is treated with a catalytic amount of ceric ammonium nitrate (CAN, 2 mol%). A solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (3.6 mmol/mL, 7.0 mL, 2.5 equivalents) is added dropwise over 8 hours. After 12 hours, the solvent is removed under vacuum. The residue is dissolved in dichloromethane and washed successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield the product as a yellow solid.
Spectroscopic Data for Structure Elucidation
Spectroscopic analysis is crucial for confirming the structure of 2,5-dibromo-3,6-dihydroxy-p-quinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of substitution and symmetry in the 2,5-dibromo-3,6-dihydroxy-p-quinone molecule, the expected NMR spectra are relatively simple. The molecule possesses a C2h symmetry axis.
¹H NMR Spectroscopy: The molecule contains two equivalent hydroxyl protons. A single resonance is expected for these protons. The chemical shift will be dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: Due to the symmetry of the molecule, only three distinct carbon signals are expected:
-
One signal for the two equivalent carbons bearing the bromine atoms (C-Br).
-
One signal for the two equivalent carbons bearing the hydroxyl groups (C-OH).
-
One signal for the two equivalent carbonyl carbons (C=O).
Note: At the time of this writing, experimental ¹H and ¹³C NMR data for 2,5-dibromo-3,6-dihydroxy-p-quinone were not found in the surveyed literature.
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. The key absorption peaks for 2,5-dibromo-3,6-dihydroxy-p-quinone are summarized below. The data is sourced from the NIST WebBook.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 (broad) | O-H stretching (hydrogen-bonded) |
| ~1650 (strong) | C=O stretching (quinone) |
| ~1200 | C-O stretching |
| Below 700 | C-Br stretching |
digraph "IR_Interpretation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", penwidth=2];"Molecule" [label="2,5-Dibromo-3,6-dihydroxy-p-quinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OH_stretch" [label="O-H Stretch\n(~3200 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"]; "CO_stretch_quinone" [label="C=O Stretch (Quinone)\n(~1650 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"]; "CO_stretch_alcohol" [label="C-O Stretch\n(~1200 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"]; "CBr_stretch" [label="C-Br Stretch\n(<700 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"];
"Molecule" -> "OH_stretch"; "Molecule" -> "CO_stretch_quinone"; "Molecule" -> "CO_stretch_alcohol"; "Molecule" -> "CBr_stretch"; }
Key IR absorptions for 2,5-dibromo-3,6-dihydroxy-p-quinone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,5-dibromo-3,6-dihydroxy-p-quinone, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation Pattern: The molecular ion peak [M]⁺ should be observed. Due to the two bromine atoms, there will be a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. Common fragmentation pathways for quinones include the loss of CO and C₂O₂.
| m/z | Fragment |
| 296, 298, 300 | [C₆H₂Br₂O₄]⁺ (Molecular Ion) |
| 268, 270, 272 | [M - CO]⁺ |
| 240, 242, 244 | [M - 2CO]⁺ |
Note: The mass spectrum for this compound is available on the NIST WebBook.[1]
Crystallographic Data
The crystal structure of 2,5-dibromo-3,6-dihydroxy-p-quinone has been determined and is available in the Crystallography Open Database (COD) under the entry ID 2019230. Analysis of the crystal structure provides definitive confirmation of the molecular geometry, bond lengths, and bond angles, as well as insights into the intermolecular interactions in the solid state.
Biological Activity and Relevance in Drug Development
Quinones are a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[6] The reactivity of the quinone moiety allows for interactions with biological macromolecules, which is the basis for their pharmacological effects. The introduction of bromine atoms can enhance the lipophilicity and potentially modulate the biological activity of the molecule.[7] While specific studies on the biological activity of 2,5-dibromo-3,6-dihydroxy-p-quinone are limited in the available literature, its structural similarity to other biologically active quinones suggests it could be a molecule of interest for further investigation in drug discovery and development.
General biological context of the quinone pharmacophore.
Conclusion
References
- 1. p-Benzoquinone, 2,5-dibromo-3,6-dihydroxy- [webbook.nist.gov]
- 2. usbio.net [usbio.net]
- 3. Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain | MDPI [mdpi.com]
- 4. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Biological Activity of Oleanolic Acid Derivatives HIMOXOL and Br-HIMOLID in Breast Cancer Cells Is Mediated by ER and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Bromanilic Acid: A Technical Guide
Introduction
Bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a quinone derivative with significant interest in materials science and coordination chemistry due to its electronic and structural properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of its interactions in various chemical systems. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, complete with experimental protocols and a visual workflow for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the highly symmetrical nature of the this compound molecule and potential solubility issues, obtaining high-resolution solution-state NMR data can be challenging. The data presented here is based on solid-state NMR analysis, which provides valuable insight into the carbon framework of the molecule in its crystalline form.
Data Presentation
Table 1: ¹³C Solid-State NMR (CP/MAS) Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Carbonyl) |
| ~140 | C-OH (Carbon attached to hydroxyl) |
| ~110 | C-Br (Carbon attached to bromine) |
Note: Data is derived from studies on co-crystals of this compound and may show slight variations depending on the crystal packing and intermolecular interactions.[1]
Experimental Protocol: ¹³C CP/MAS NMR Spectroscopy
A typical experimental setup for acquiring solid-state NMR spectra of this compound is as follows:
-
Sample Preparation: A sufficient quantity of crystalline this compound is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
-
Instrumentation: The spectrum is recorded on a solid-state NMR spectrometer operating at a suitable magnetic field strength (e.g., 9.4 T, corresponding to a ¹³C frequency of 100 MHz).
-
Experimental Parameters:
-
Technique: Cross-polarization magic-angle spinning (CP/MAS).
-
Magic-Angle Spinning (MAS) Rate: 10-15 kHz to average out anisotropic interactions.
-
Contact Time: 1-5 ms, optimized to maximize signal intensity.
-
Recycle Delay: 5-10 s, allowing for complete relaxation of the nuclei.
-
Referencing: Chemical shifts are referenced externally to a standard such as adamantane or glycine.
-
-
Data Processing: The acquired free induction decay (FID) is processed with an exponential line broadening function and Fourier transformed to obtain the frequency-domain spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to its hydroxyl and carbonyl groups.
Data Presentation
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| ~3400 (broad) | O-H stretch | Broad absorption due to hydrogen bonding of the hydroxyl groups. |
| ~1650 | C=O stretch | Strong absorption characteristic of the quinone carbonyl groups. |
| ~1250 | C-O stretch | Bending vibration of the hydroxyl groups. |
| ~1100 | C-Br stretch | Stretching vibration of the carbon-bromine bond. |
Source: Adapted from the NIST Chemistry WebBook, condensed phase spectrum.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.
-
The sample spectrum is then recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions related to the π → π* and n → π* transitions of the quinone chromophore.
Data Presentation
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Wavelength Range (nm) | Electronic Transition |
| 220 - 350 | π → π* and n → π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.
-
Serial dilutions are performed to obtain solutions of appropriate concentrations for measurement (typically in the micromolar range).
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
The spectrophotometer is calibrated using a blank cuvette containing only the solvent.
-
The sample cuvette, rinsed and filled with the this compound solution, is placed in the sample holder.
-
The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: The wavelength(s) of maximum absorbance (λ_max) are identified from the resulting spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bromanilic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an in-depth technical overview of the crystal structure analysis of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), a compound of significant interest in the fields of coordination chemistry and materials science.
This document summarizes the crystallographic data for pure this compound and one of its morpholinium salts, presenting a comparative analysis of their molecular geometries and intermolecular interactions. Detailed experimental protocols for single-crystal X-ray diffraction are provided, alongside visualizations of the experimental workflow and the intricate hydrogen bonding networks that define the supramolecular architecture of these crystalline solids.
Crystallographic Data at a Glance
The precise arrangement of atoms within a crystal lattice is defined by a set of quantitative parameters. The following tables summarize the key crystallographic data for pure this compound and morpholinium hydrogen bromanilate, facilitating a clear comparison of their structures.
| Parameter | This compound |
| Formula | C₆H₂Br₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.907 |
| b (Å) | 7.274 |
| c (Å) | 13.125 |
| α (°) | 90 |
| β (°) | 91.95 |
| γ (°) | 90 |
| Volume (ų) | 1230.5 |
| Temperature (K) | 130 |
| Parameter | Morpholinium Hydrogen Bromanilate (at 130 K) [1] |
| Formula | C₄H₁₀NO⁺ · C₆HBr₂O₄⁻ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5555 (4) |
| b (Å) | 8.8973 (5) |
| c (Å) | 10.3929 (6) |
| α (°) | 107.513 (2) |
| β (°) | 97.435 (2) |
| γ (°) | 100.199 (2) |
| Volume (ų) | 636.25 (6) |
| Temperature (K) | 130 |
The Experimental Foundation: Protocols for Structure Determination
The determination of a crystal structure is a meticulous process involving crystal growth, X-ray diffraction data collection, and structure solution and refinement. The methodologies employed for the analysis of this compound and its derivatives are detailed below.
Crystal Growth
-
Pure this compound: Crystals of pure this compound are typically obtained by slow evaporation from a suitable solvent.
-
Morpholinium Hydrogen Bromanilate: Single crystals suitable for X-ray diffraction were prepared by the slow evaporation of an acetonitrile solution containing this compound and morpholine at room temperature.[1]
Single-Crystal X-ray Diffraction
The primary technique used to elucidate the three-dimensional atomic arrangement in a crystal is single-crystal X-ray diffraction.
For the analysis of morpholinium hydrogen bromanilate, the following protocol was utilized[1]:
-
Crystal Mounting: A selected single crystal was mounted on a diffractometer.
-
Data Collection: X-ray diffraction data were collected at three different temperatures: 130 K, 145 K, and 180 K.[1] This allows for the study of temperature-dependent structural changes.
-
Radiation Source: A specific X-ray source (e.g., Mo Kα radiation) with a defined wavelength is used to irradiate the crystal.
-
Data Processing: The collected diffraction data were processed to yield a set of reflection intensities.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined. The positions of hydrogen atoms, particularly those involved in hydrogen bonding, were located in a difference Fourier map and refined.[1]
A similar, standardized workflow is applied for the crystal structure determination of pure this compound and its co-crystals.
Visualizing the Process and Interactions
Diagrams generated using the DOT language provide a clear visual representation of complex workflows and molecular interactions, adhering to stringent color and contrast specifications for optimal clarity.
The Significance of Hydrogen Bonding
In the crystal structure of this compound and its derivatives, hydrogen bonding plays a crucial role in dictating the packing of molecules and the overall stability of the crystal lattice. In the case of morpholinium hydrogen bromanilate, a notable feature is the formation of a short O—H⋯O hydrogen bond between the bromanilate anions, leading to the formation of chains.[1] The morpholinium cations are then linked to these chains via N—H⋯O hydrogen bonds.[1]
Conclusion
The crystal structure analysis of this compound and its derivatives reveals a rich interplay of covalent and non-covalent interactions that govern their solid-state properties. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers engaged in the design and development of new materials and pharmaceutical compounds. The visualization of experimental workflows and intermolecular interactions further aids in the conceptual understanding of these complex three-dimensional structures. A thorough grasp of these structural details is indispensable for predicting and controlling the physical and chemical behavior of this compound-containing systems.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Properties of Bromanilic Acid
Introduction
This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a quinone derivative that has garnered significant interest in materials science and crystal engineering. Its molecular structure, characterized by two bromine atoms and two hydroxyl groups on a benzoquinone framework, makes it a versatile building block. It can act as a potent electron acceptor, a proton donor, and a ligand for forming metal complexes. These characteristics give rise to a rich variety of solid-state structures with interesting electronic, optical, and magnetic properties. This compound is a key component in the development of functional materials such as organic ferroelectrics, charge-transfer salts, and coordination polymers. Its ability to form strong hydrogen bonds and participate in π-stacking interactions is crucial in dictating the supramolecular architecture and, consequently, the bulk properties of these materials.
Electronic Properties: Quantitative Data
The intrinsic electronic properties of isolated this compound are primarily explored through computational methods, as its strong intermolecular interactions in the solid state dominate experimental observations. The properties of its complexes and salts, which are widely studied, are highly dependent on the crystal structure and the nature of the interacting species.
| Property | Value | Material / Method | Reference |
| HOMO-LUMO Gap | ~1.6 eV (computationally predicted for a derivative) | Density Functional Theory (DFT) on a related thiazole derivative synthesized from this compound. | [1] |
| Electron Affinity | High (Qualitative) | Acts as an electron acceptor in charge-transfer complexes and cationic polymerization. | [2] |
| Conductivity | Varies (Semiconducting) | The conductivity of anilato-based materials is highly tunable. For example, related iron-tetraoxolene chains show conductivities from ~10⁻⁹ to 10⁻⁶ S/cm. | |
| Ferroelectric Transition | 253 K (in cocrystal) | In a cocrystal with 5,5′-Dimethyl-2,2′-bipyridine (55DMBP–H2ba). |
Note: Quantitative electronic data for pure, isolated this compound is not extensively reported in the literature. The values presented often pertain to its derivatives or cocrystals, where intermolecular interactions significantly modify the electronic structure.
Experimental and Computational Protocols
The characterization of this compound and its derivatives involves a combination of synthesis, structural analysis, property measurement, and computational modeling.
1. Synthesis and Crystal Growth
High-quality single crystals are essential for accurate structural and electronic property measurements.
-
Objective : To synthesize pure this compound and grow single crystals of its cocrystals or salts.
-
Protocol :
-
Purification : Commercial this compound is purified by fractional sublimation in a vacuum to remove impurities.
-
Cocrystal Growth (Diffusion Method) :
-
Prepare separate saturated solutions of purified this compound and a coformer (e.g., 5,5′-dimethyl-2,2′-bipyridine) in a suitable, dehydrated solvent like acetone.
-
Carefully layer the two solutions in a test tube, or use a setup with a bridging solvent layer to allow for slow diffusion.
-
Seal the container and leave it undisturbed in a temperature-controlled environment for an extended period (weeks to months) to allow for the slow growth of single crystals at the interface.
-
-
2. Structural Characterization: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise atomic arrangement, including bond lengths and intermolecular interactions, which are critical for understanding electronic properties.
-
Objective : To determine the crystal structure of the synthesized material.
-
Protocol :
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (e.g., 200 K and 295 K) by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.
-
3. Electronic Property Measurement: Electrical Conductivity
Conductivity measurements reveal how efficiently charge carriers move through the material. For molecular solids, this is often measured on pressed pellets or, ideally, single crystals.
-
Objective : To measure the electrical conductivity of the material.
-
Protocol (Two-Probe Pressed Pellet Method) :
-
Sample Preparation : The crystalline sample is ground into a fine powder and pressed into a dense pellet of known dimensions using a hydraulic press.
-
Contact Deposition : Conductive contacts (e.g., silver paste or sputtered gold) are applied to two opposite faces of the pellet.
-
Measurement : The pellet is mounted in a probe station. A DC voltage is applied across the contacts, and the resulting current is measured (or vice-versa).
-
Calculation : The resistance (R) is determined from the slope of the I-V curve. The conductivity (σ) is then calculated using the formula σ = L / (R × A), where L is the thickness of the pellet and A is the area of the electrode contact.
-
4. Computational Analysis: Density Functional Theory (DFT)
DFT is a powerful computational tool used to predict and understand the electronic structure of molecules and materials from first principles.
-
Objective : To calculate the HOMO/LUMO energies, band gap, and density of states.
-
Protocol :
-
Structure Input : The crystal structure obtained from SC-XRD is used as the starting geometry. For an isolated molecule, the geometry is optimized first.
-
Functional and Basis Set Selection : A suitable exchange-correlation functional (e.g., B3LYP or a hybrid functional like HSE06 for better band gap prediction) and a basis set (e.g., 6-311G(d,p)) are chosen.[3]
-
Calculation : A self-consistent field (SCF) calculation is performed to solve the Kohn-Sham equations, yielding the ground-state energy and electron density.
-
Property Extraction : From the results, the energies of the molecular orbitals (HOMO, LUMO), the total density of states (DOS), and the band structure can be calculated and analyzed to understand the electronic characteristics.[4]
-
Visualizations: Workflows and Relationships
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of functional materials based on this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. usbio.net [usbio.net]
- 3. Development of water-soluble phenazine-2,3-diol-based photosensitizers for singlet oxygen generation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00491K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Thermochemical Landscape of Bromanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Thermochemistry of Bromanilic Acid
Thermochemical data provides fundamental insights into the energy content and stability of a chemical compound. For a molecule like this compound, these properties are influenced by its rigid quinonoid core, the presence of electron-withdrawing bromine atoms, and the hydrogen-bonding capabilities of the hydroxyl groups. The interplay of these structural features dictates the molecule's lattice energy in the solid state and its energetic profile in the gas phase.
This guide outlines the primary experimental techniques and computational methods for elucidating the thermochemical profile of this compound.
Experimental Determination of Thermochemical Properties
A precise determination of the thermochemical properties of this compound would rely on a combination of calorimetric techniques.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) in the solid state is a cornerstone of thermochemical data. For organic compounds, this is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of high-purity crystalline this compound (approximately 1 gram) is accurately weighed.
-
Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A known amount of water is added to the bomb to ensure saturation of the final atmosphere, and the bomb is then pressurized with approximately 30 atm of pure oxygen.
-
Calorimeter Assembly: The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the surrounding water is recorded at regular intervals until a constant temperature is reached after the combustion reaction is complete.
-
Analysis of Products: The contents of the bomb are analyzed to determine the completeness of combustion and to quantify side products, such as nitric acid formed from residual nitrogen in the air.
-
Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and the formation of any side products. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's law.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions as a function of temperature. For this compound, DSC can be used to determine the enthalpy of fusion (ΔfusH°) and to study its thermal stability.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as the temperature is increased.
-
Data Analysis: An endothermic peak on the DSC thermogram indicates melting. The area under this peak is integrated to determine the enthalpy of fusion. The onset temperature of the peak is taken as the melting point. Exothermic peaks would indicate decomposition.
Thermogravimetric Analysis (TGA) for Sublimation and Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the temperature range of thermal stability and for studying sublimation and decomposition processes.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.
-
Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The mass of the sample is continuously monitored as the temperature is increased.
-
Data Analysis: A mass loss step in the TGA thermogram indicates either sublimation or decomposition. By analyzing the temperature range and the rate of mass loss, and often in conjunction with evolved gas analysis (e.g., TGA-MS), the nature of the process can be determined. The enthalpy of sublimation can be estimated from TGA data using the Langmuir equation, which relates the rate of mass loss to vapor pressure.
Computational Thermochemistry
In the absence of experimental data, computational methods provide a powerful alternative for estimating the thermochemical properties of molecules like this compound. Ab initio and Density Functional Theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation.
Computational Protocol: Ab Initio Calculation of Enthalpy of Formation
-
Molecular Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).
-
Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
High-Level Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory (e.g., G3 or G4 composite methods).
-
Calculation of Enthalpy of Atomization: The enthalpy of atomization is calculated by subtracting the total electronic energy of the molecule from the sum of the electronic energies of its constituent atoms.
-
Calculation of Gas-Phase Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K is calculated from the enthalpy of atomization and the known experimental enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using the calculated thermal corrections.
Expected Thermochemical Data for this compound
While specific experimental values are not available, we can infer the expected thermochemical behavior of this compound by comparison with related compounds.
Table 1: Comparison of Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₂Br₂O₄ | 297.89 | >255 (decomposes)[1] |
| Chloranilic Acid | C₆H₂Cl₂O₄ | 208.99 | ~283 |
| 2,5-Dihydroxy-1,4-benzoquinone | C₆H₄O₄ | 140.09 | 216 |
The high melting point of this compound, which is accompanied by decomposition, suggests strong intermolecular forces in the crystal lattice, likely dominated by hydrogen bonding between the hydroxyl and quinone oxygen atoms, as well as halogen bonding. This would imply a relatively high enthalpy of sublimation.
Visualizing Thermochemical Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the workflow for determining thermochemical properties and the relationships between them.
Caption: Workflow for determining thermochemical properties of this compound.
References
Methodological & Application
Application Notes and Protocols: Initiating Systems for Cationic Polymerization
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific examples or protocols for the use of bromanilic acid as a primary initiator in cationic polymerization. The following application notes provide a comprehensive overview of common initiating systems for cationic polymerization, with a theoretical consideration of how an acidic molecule like this compound might function in this context. The protocols provided are for well-established initiator systems and can serve as a foundational methodology for exploring novel initiators.
Introduction to Cationic Polymerization Initiation
Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. This reactive monomer then proceeds to react with other monomers to form a polymer. This process is particularly effective for monomers with electron-donating substituents, such as alkenes and heterocycles, which can stabilize the resulting carbocation.[1] The initiation step is critical as it generates the initial carbenium ion from which the polymer chain grows. The choice of initiator and reaction conditions significantly impacts the polymerization rate, polymer molecular weight, and molecular weight distribution.[2]
Key characteristics of an effective initiator system for cationic polymerization include:
-
Efficient Generation of Cations: The initiator must readily produce a cationic species that can attack the monomer.
-
Non-nucleophilic Counterion: The counterion formed during initiation should be non-nucleophilic to prevent premature termination of the growing polymer chain.[1][2][3]
-
Controlled Initiation Rate: The rate of initiation should ideally be rapid and quantitative to ensure that all polymer chains begin to grow at approximately the same time, leading to a narrow molecular weight distribution.
Common Initiating Systems for Cationic Polymerization
Protic (Brønsted) Acids
Strong protic acids can initiate cationic polymerization by donating a proton to the monomer. Examples of such acids include perchloric acid, sulfuric acid, and triflic acid.[2][4] The general mechanism involves the protonation of the monomer to form a carbocation.
A significant challenge with protic acid initiators is that their conjugate bases can be nucleophilic, leading to chain termination through recombination with the growing cationic chain end.[2]
Lewis Acids with Co-initiators
Lewis acids are the most common class of initiators for cationic polymerization.[1] They typically require a co-initiator, such as water, alcohol, or an alkyl halide, to generate the initiating cationic species.[1][4][5] Commonly used Lewis acids include BF₃, AlCl₃, TiCl₄, and SnCl₄.[1]
The Lewis acid activates the co-initiator to produce a proton or a carbocation, which then initiates polymerization. For instance, in the presence of water, a Lewis acid like BF₃ can form a complex that releases a proton.[2][5]
Theoretical Consideration of this compound as an Initiator
This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a strong organic acid. In principle, it could function as a protic acid initiator in cationic polymerization. The acidic protons of the hydroxyl groups could potentially protonate a suitable monomer.
However, several factors might complicate its use:
-
Nucleophilicity of the Counterion: The resulting bromanilate anion might be sufficiently nucleophilic to cause rapid termination.
-
Solubility and Stability: The solubility of this compound and its stability under polymerization conditions would need to be considered.
-
Redox Activity: The quinone structure might participate in side reactions, potentially inhibiting polymerization.
Without experimental data, the efficacy of this compound as an initiator remains speculative. Researchers interested in exploring its potential would need to conduct feasibility studies, starting with small-scale reactions and thorough characterization of the resulting products.
Quantitative Data for Common Cationic Polymerization Systems
The following tables provide representative data for the cationic polymerization of common monomers using established initiator systems. This data is intended to serve as a benchmark for comparison when developing new polymerization protocols.
Table 1: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| AgClO₄/Ph₂CHBr/Me₂S | 100:1:1 | -23 | 1 | 95 | 29,800 | 1.16 | [3] |
| PCCP-H/Thiophosphoramide | 100:1:1 | 25 | 1 | >99 | 24,500 | 1.14 | [6] |
| SnBr₄/Alkoxyamine | 100:1 | 0 | 2 | 90 | 15,000 | 1.20 | [7] |
Table 2: Cationic Polymerization of Styrene
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| AlCl₃/H₂O | 200:1 | 0 | 0.5 | 85 | 25,000 | 1.8 | General Knowledge |
| TiCl₄/t-BuCl | 150:1 | -80 | 1 | 98 | 35,000 | 1.3 | General Knowledge |
| H₂SO₄ | 100:1 | 25 | 2 | 70 | 18,000 | 2.1 | General Knowledge |
Experimental Protocols
The following are general protocols for cationic polymerization. Caution: These reactions are highly sensitive to impurities, especially water. All glassware should be rigorously dried, and reagents should be purified and dried before use. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).
General Protocol for Cationic Polymerization of a Vinyl Ether using a Lewis Acid Initiator System
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., dichloromethane, toluene) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Purify the vinyl ether monomer by washing with an aqueous base solution, followed by water, drying over a solid desiccant, and distillation under reduced pressure. Store the purified monomer under an inert atmosphere at a low temperature.
-
-
Initiator and Co-initiator Preparation:
-
Prepare stock solutions of the Lewis acid (e.g., SnCl₄) and the co-initiator (e.g., a specific alcohol or alkyl halide) in the purified solvent under an inert atmosphere.
-
-
Polymerization:
-
To a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, add the purified solvent and the monomer via syringe.
-
Cool the reactor to the desired temperature (e.g., -78 °C in a dry ice/acetone bath).
-
Add the co-initiator solution, followed by the Lewis acid solution, to start the polymerization.
-
Allow the reaction to proceed for the desired time.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the polymer's molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Characterize the polymer structure using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy.
-
Visualizations
Signaling Pathway for Cationic Polymerization Initiation
Caption: Cationic polymerization initiation and propagation pathway.
Experimental Workflow for Cationic Polymerization
Caption: General experimental workflow for cationic polymerization.
Logical Relationship of Initiator Components
Caption: Components of common cationic polymerization initiator systems.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Exploring the Potential Mechanism of Bromanilic Acid in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Bromanilic acid (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a halogenated quinone that possesses a unique combination of functional groups, including hydroxyl, bromo, and carbonyl moieties. These groups impart specific electronic and coordination properties that suggest its potential utility in polymerization reactions. While its direct application is not well-documented, the chemistry of related compounds, such as chloranilic acid and other substituted quinones, provides a foundation for exploring its possible mechanisms as a monomer, catalyst, or initiator.
This document outlines potential applications and hypothetical experimental protocols for investigating the role of this compound in polymerization.
Potential Mechanisms of Action
Based on its chemical structure, this compound could potentially participate in polymerization reactions through several mechanisms:
-
As a Monomer in Condensation Polymerization: The two hydroxyl groups of this compound can react with other difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyesters or polyurethanes, respectively. The electron-withdrawing nature of the bromine and carbonyl groups could influence the reactivity of the hydroxyl groups and the properties of the resulting polymer.
-
In the Synthesis of Coordination Polymers: Similar to chloranilic acid, the dianion of this compound can act as a ligand to coordinate with metal ions, forming coordination polymers.[1] These materials can exhibit interesting electronic, magnetic, and porous properties.
-
As a Modifier in Conductive Polymer Synthesis: While not a direct monomer for traditional conductive polymers like polyaniline or polypyrrole, this compound could be explored as an additive or dopant. Its acidic nature and potential redox activity might influence the polymerization of monomers like aniline, potentially affecting the conductivity and morphology of the resulting polymer. The synthesis of conductive polymers often occurs in an acidic medium, a condition that this compound can provide.[2]
Hypothetical Experimental Protocols
The following are proposed experimental protocols to investigate the potential of this compound in polymerization.
Synthesis of a Polyester via Condensation Polymerization with this compound
Objective: To synthesize a polyester using this compound as a diol monomer and to characterize its properties.
Materials:
-
This compound
-
Adipoyl chloride (or other diacyl chloride)
-
Triethylamine (as an acid scavenger)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Methanol (for polymer precipitation)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous DMF.
-
Add a twofold molar excess of triethylamine to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMF to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by techniques such as infrared (IR) spectroscopy (disappearance of the hydroxyl peak of this compound and the acyl chloride peak).
-
After the reaction is complete, cool the solution to room temperature and precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and salts, and dry it under vacuum at 50°C.
-
Characterize the resulting polymer using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA/DSC).
Logical Workflow for Polyester Synthesis
Caption: Workflow for the proposed synthesis of a polyester using this compound.
Synthesis of a Coordination Polymer with this compound
Objective: To synthesize a coordination polymer using the bromanilate dianion and a metal salt.
Materials:
-
This compound
-
A metal salt (e.g., Zinc acetate, Copper(II) acetate)
-
A suitable solvent system (e.g., DMF/ethanol mixture)
-
A base (e.g., Sodium hydroxide or triethylamine) to deprotonate the this compound
-
Standard laboratory glassware for hydrothermal or solvothermal synthesis (if required)
Procedure:
-
Dissolve this compound in a mixture of DMF and ethanol.
-
In a separate container, dissolve the metal salt in the same solvent system.
-
Slowly add a stoichiometric amount of base to the this compound solution to generate the bromanilate dianion in situ. The solution should change color.
-
Slowly add the metal salt solution to the bromanilate solution with constant stirring.
-
The formation of a precipitate may indicate the formation of the coordination polymer.
-
The reaction mixture can be stirred at room temperature for several hours or heated under solvothermal conditions in a sealed vessel to promote crystal growth.
-
Collect the solid product by filtration, wash with the solvent, and dry.
-
Characterize the product using single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), FTIR, and elemental analysis.
Signaling Pathway for Coordination Polymer Formation
Caption: Proposed reaction pathway for the formation of a coordination polymer with this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear comparison.
Table 1: Hypothetical Polymerization of this compound with Adipoyl Chloride
| Entry | Monomer Ratio (BA:AC) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 1:1 | DMF | 60 | 24 | - | - | - |
| 2 | 1:1 | DMF | 80 | 24 | - | - | - |
| 3 | 1:1.1 | NMP | 80 | 24 | - | - | - |
BA = this compound, AC = Adipoyl Chloride, Mn = Number-average molecular weight, PDI = Polydispersity index.
Table 2: Hypothetical Synthesis of Bromanilate-Based Coordination Polymers
| Entry | Metal Salt | Solvent System | Temperature (°C) | Synthesis Method | Product Phase (PXRD) |
| 1 | Zn(OAc)₂ | DMF/EtOH | 25 | Stirring | - |
| 2 | Zn(OAc)₂ | DMF/EtOH | 120 | Solvothermal | - |
| 3 | Cu(OAc)₂ | DMF/H₂O | 100 | Hydrothermal | - |
Conclusion
While the direct application of this compound in polymerization is not yet established, its unique chemical structure presents intriguing possibilities for the synthesis of novel polyesters and coordination polymers. The provided hypothetical protocols offer a framework for researchers to begin exploring the potential of this compound in materials science. Further investigation is required to determine the precise reaction conditions, mechanisms, and the properties of the resulting polymers.
References
Application Notes and Protocols for the Investigation of Bromanilic Acid in Conductive Polymer Synthesis
Disclaimer: The direct synthesis of intrinsically conductive polymers using bromanilic acid as a primary monomer is not a well-established area of research based on current scientific literature. The following application notes provide detailed protocols for the synthesis of a conductive polymer from a related compound, poly(o-bromoaniline), and propose exploratory research directions for the use of this compound in the synthesis of novel conductive materials, such as coordination polymers and copolymers. These proposed protocols are based on established methods for analogous compounds and are intended for research and development purposes.
Application Note 1: Synthesis of a Conductive Polyaniline Derivative – Poly(o-bromoaniline)
This protocol details the synthesis of poly(o-bromoaniline), a conductive polymer derived from an aniline derivative, via chemical oxidative polymerization.
Experimental Protocol: Chemical Oxidative Polymerization of o-Bromoaniline
Objective: To synthesize poly(o-bromoaniline) and characterize its electrical conductivity.
Materials:
-
o-Bromoaniline (0.1 M)
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Ammonium persulfate ((NH₄)₂S₂O₈), 0.1 M aqueous solution (oxidant)
-
Distilled water
-
Magnetic stirrer with cooling capabilities
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a polymerization vessel, dissolve an appropriate amount of o-bromoaniline (to achieve a 0.1 M concentration) in 100 ml of 1 M sulfuric acid.
-
Place the vessel on a magnetic stirrer and cool the solution to 0°C.
-
Slowly add a 0.1 M aqueous solution of ammonium persulfate dropwise to the stirred monomer solution over a period of approximately 20 minutes using a dropping funnel.
-
Allow the polymerization reaction to proceed for a designated time, during which the solution should change color, indicating polymer formation.
-
After the reaction is complete, filter the resulting polymer precipitate using a Buchner funnel.
-
Wash the collected polymer with a dilute sulfuric acid solution to remove any unreacted monomer and oxidant.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.[1]
Data Presentation
The following table summarizes the reported electrical conductivity of poly(o-bromoaniline) and a composite material.[1]
| Material | Conductivity (S/cm) |
| Poly(o-bromoaniline) | 5.6 x 10⁻⁸ |
| Poly(o-bromoaniline)/Ag | 3.1 x 10⁻⁷ |
Experimental Workflow
Caption: Workflow for the synthesis of poly(o-bromoaniline).
Exploratory Application Note 2 (Hypothetical): this compound as a Ligand for Conductive Coordination Polymers
This section outlines a hypothetical research direction for synthesizing conductive coordination polymers using this compound as a ligand, based on literature for similar dihydroxy-benzoquinone-based materials.
Rationale
Coordination polymers composed of metal ions and redox-active organic ligands, such as derivatives of 2,5-dihydroxy-1,4-benzoquinone, have shown promising electrical conductivity. This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) fits this class of ligands and could potentially form conductive one-, two-, or three-dimensional frameworks with various metal ions.
Proposed Experimental Protocol: Synthesis of a Metal-Bromanilate Coordination Polymer
Objective: To explore the synthesis of a coordination polymer from this compound and a first-row transition metal, and to characterize its structure and electrical conductivity.
Materials:
-
This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone)
-
A metal salt, e.g., Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Tetrabutylammonium bromide (NBu₄Br) as a counter-ion source
-
Degassed deionized water
-
Nitrogen gas supply
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a condenser, dissolve this compound (e.g., 0.3 mmol) and tetrabutylammonium bromide (e.g., 1.0 mmol) in 100 mL of degassed deionized water.
-
Heat the solution to reflux under a nitrogen atmosphere.
-
In a separate beaker, dissolve the metal salt (e.g., 0.2 mmol of Ni(NO₃)₂·6H₂O) in 10 mL of degassed deionized water.
-
Add the metal salt solution dropwise to the refluxing ligand solution over 15 minutes.
-
Continue refluxing for an additional 30 minutes. A precipitate should form.
-
Cool the reaction mixture to room temperature, and collect the precipitate by vacuum filtration.
-
Wash the product with deionized water and dry under vacuum.
Proposed Characterization:
-
Structural: Powder X-ray Diffraction (PXRD), Infrared Spectroscopy (IR), Elemental Analysis.
-
Electrical: Four-point probe conductivity measurement on a pressed pellet of the material.
Logical Relationship Diagram
Caption: Formation of a potentially conductive coordination polymer.
Exploratory Application Note 3 (Hypothetical): this compound as a Co-monomer in Oxidative Polymerization with Aniline
This section proposes a hypothetical approach to incorporate this compound into a polyaniline backbone through copolymerization.
Rationale
Copolymerizing traditional conductive polymer monomers like aniline with other functional monomers can modify the resulting polymer's properties, such as solubility, processability, and electronic characteristics. While this compound's structure differs significantly from aniline, its dihydroxy groups might participate in oxidative polymerization, potentially leading to a novel copolymer with unique properties.
Proposed Experimental Protocol: Oxidative Copolymerization of Aniline and this compound
Objective: To attempt the synthesis of a copolymer of aniline and this compound and to evaluate its properties.
Materials:
-
Aniline
-
This compound
-
Hydrochloric acid (HCl), 1 M solution
-
Ammonium persulfate ((NH₄)₂S₂O₈), aqueous solution
-
Various molar feed ratios of aniline to this compound (e.g., 10:1, 5:1, 1:1)
Procedure:
-
Prepare separate solutions of aniline and this compound in 1 M HCl at desired concentrations.
-
Combine the aniline and this compound solutions in the chosen molar ratio in a reaction vessel.
-
Cool the monomer mixture to 0-5°C while stirring.
-
Slowly add an aqueous solution of ammonium persulfate (as the oxidant, typically at a 1:1 molar ratio to the total monomer content) to the cooled monomer solution.
-
Allow the reaction to proceed for several hours, monitoring for color change and precipitate formation.
-
Isolate the product by filtration, wash with 1 M HCl and then with distilled water.
-
Dry the product under vacuum.
Proposed Characterization:
-
Structural: FT-IR and NMR spectroscopy to confirm the incorporation of both monomer units.
-
Morphological: Scanning Electron Microscopy (SEM).
-
Electrical: Conductivity measurements to determine the effect of this compound incorporation on the electrical properties of polyaniline.
Conceptual Diagram
Caption: Copolymerization of aniline and this compound.
References
Synthesis of Coordination Polymers with Bromanilic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of coordination polymers using bromanilic acid as a primary or secondary ligand. This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a versatile building block for constructing multidimensional coordination networks due to its bis-bidentate coordination capability through its oxygen atoms. The resulting coordination polymers exhibit diverse structural topologies and potential applications in areas such as catalysis, sensing, and materials science, with emerging interest in drug development.
Overview of this compound in Coordination Polymer Synthesis
This compound belongs to the family of anilato-type ligands, which are derivatives of 2,5-dihydroxy-1,4-benzoquinone. The presence of bromine substituents on the quinonoid ring can influence the electronic properties and steric interactions within the resulting coordination polymer, potentially leading to unique structural features and functionalities compared to its chloro- or non-halogenated analogues.
The synthesis of coordination polymers with this compound typically involves the reaction of a metal salt with the deprotonated bromanilate ligand in a suitable solvent system, often under hydrothermal or solvothermal conditions. The choice of metal ion, solvent, temperature, and the presence of co-ligands can significantly impact the dimensionality and topology of the final product.
Experimental Protocols
The following protocols are generalized methods for the synthesis of coordination polymers using this compound. Researchers should adapt these procedures based on the specific metal ion and desired product characteristics.
Hydrothermal Synthesis of a 1D Bromanilate-Based Coordination Polymer
This protocol describes a typical hydrothermal synthesis of a one-dimensional coordination polymer.
Materials:
-
This compound (H₂broma)
-
Metal(II) salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, MnCl₂·4H₂O)
-
Deionized water
-
Ethanol or other suitable organic co-solvent (optional)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve this compound (0.1 mmol, 30.8 mg) in 10 mL of deionized water, with the aid of sonication if necessary.
-
Add the metal(II) salt (0.1 mmol) to the solution and stir for 30 minutes at room temperature to ensure homogeneity.
-
If a co-ligand is used, it should be added at this stage in the desired stoichiometric ratio.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120-180 °C at a rate of 5 °C/min.
-
Maintain the temperature for 48-72 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/hour.
-
Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.
Diagram of Hydrothermal Synthesis Workflow:
Caption: Workflow for the hydrothermal synthesis of bromanilate-based coordination polymers.
Solvothermal Synthesis of a 3D Bromanilate-Based Metal-Organic Framework (MOF)
This protocol outlines a general procedure for synthesizing a three-dimensional MOF using a mixed-solvent system.
Materials:
-
This compound (H₂broma)
-
Metal(II) or Lanthanide(III) salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂, Ln(NO₃)₃·xH₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve this compound (0.1 mmol, 30.8 mg) and the metal salt (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL) in a 20 mL Teflon-lined autoclave.
-
Stir the mixture for 1 hour at room temperature.
-
Seal the autoclave and place it in a programmable oven.
-
Heat to 100-150 °C for 24-48 hours.
-
Cool down to room temperature.
-
Isolate the crystals by filtration, wash thoroughly with DMF and ethanol, and dry under vacuum.
Characterization Data
The synthesized coordination polymers should be characterized using a variety of analytical techniques to determine their structure, composition, and properties.
| Technique | Typical Information Obtained | Example Expected Results for a Cu(II)-Bromanilate Polymer |
| Single-Crystal X-ray Diffraction | Crystal system, space group, unit cell parameters, bond lengths and angles, coordination environment of the metal center, and overall network topology. | Monoclinic, P2₁/c, Cu(II) in a distorted octahedral geometry coordinated to four oxygen atoms from two bromanilate ligands and two water molecules. 1D chain structure. |
| Powder X-ray Diffraction (PXRD) | Phase purity of the bulk sample. | Experimental PXRD pattern should match the simulated pattern from single-crystal data. |
| Infrared (IR) Spectroscopy | Presence of functional groups and coordination information. | Broad O-H stretching band around 3400 cm⁻¹ (coordinated water). Shift of C=O stretching frequency of this compound upon coordination. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Weight loss corresponding to the removal of coordinated water molecules below 200 °C, followed by decomposition of the organic ligand at higher temperatures. |
| Elemental Analysis | Elemental composition (C, H, N, Br). | Experimental percentages should be in good agreement with the calculated values for the proposed formula. |
Signaling Pathways and Logical Relationships in Synthesis
The formation of a specific coordination polymer architecture is governed by several factors. The interplay between these factors determines the final structure.
Diagram of Factors Influencing Coordination Polymer Synthesis:
Caption: Key factors influencing the synthesis and final structure of bromanilate coordination polymers.
Applications in Drug Development
While the application of this compound-based coordination polymers in drug development is an emerging field, their inherent properties suggest potential in several areas:
-
Drug Delivery: The porous nature of some bromanilate-based MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The interaction between the drug molecule and the framework can be tuned by modifying the metal centers or co-ligands.
-
Biocatalysis: Coordination polymers can act as heterogeneous catalysts. Bromanilate-based materials could be designed to mimic enzyme active sites for specific biochemical transformations.
-
Sensing of Biomolecules: The luminescence properties of certain lanthanide-bromanilate coordination polymers could be utilized for the development of sensors for biologically relevant molecules.
Further research is required to fully explore the potential of these materials in pharmaceutical applications, including comprehensive studies on their biocompatibility and toxicity.
Disclaimer: The provided protocols are intended as a general guide. Specific reaction conditions may need to be optimized for different metal-ligand combinations. All laboratory work should be conducted in accordance with standard safety procedures.
Applications of Bromanilic Acid Charge-Transfer Complexes: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of bromanilic acid charge-transfer (CT) complexes. While specific literature on this compound is less abundant than its chloro-analogue, chloranilic acid, the principles and applications are directly transferable due to their structural and chemical similarities. This guide will leverage the extensive research on chloranilic acid CT complexes to provide a comprehensive overview of the potential applications of this compound CT complexes, with a primary focus on pharmaceutical analysis and sensing.
Introduction to Charge-Transfer Complexes
Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor.[1][2] In this context, this compound acts as a π-electron acceptor, readily forming colored complexes with a variety of electron-donating compounds, particularly those containing nitrogen or oxygen moieties.[3] This property is the foundation for their application in various analytical and material science fields. The formation of these complexes is often associated with the appearance of a new, intense absorption band in the visible region of the electromagnetic spectrum, which allows for sensitive spectrophotometric analysis.[4][5]
Key Application: Spectrophotometric Analysis of Pharmaceuticals
The most prominent application of this compound and its analogues is in the quantitative analysis of pharmaceutical compounds.[6][7] The formation of a colored CT complex between the drug molecule (electron donor) and this compound (electron acceptor) provides a simple, rapid, and cost-effective method for drug determination in bulk forms and pharmaceutical formulations.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric analysis of various drugs using chloranilic acid as the acceptor, which serves as a strong proxy for the expected performance with this compound.
| Drug (Electron Donor) | Acceptor | Stoichiometry (Donor:Acceptor) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Association Constant (K_c) (L mol⁻¹) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Procainamide | Chloranilic Acid | 1:1 | - | - | - | - | - |
| Lorlatinib | Chloranilic Acid | 1:2 | 530 | 0.55 x 10³ | 0.40 x 10³ | 2.1 µ g/well | 6.5 µ g/well |
| Ruxolitinib | Chloranilic Acid | 1:1 | 530 | - | - | - | 7.5 µg/mL |
| Rosuvastatin Calcium | p-Chloranilic Acid | - | - | - | - | 0.41-12.24 mg mL⁻¹ | - |
| Sulfacetamide Sodium | p-Chloranilic Acid | - | 530 | 0.94 x 10³ | - | - | - |
| Lidocaine | p-Chloranilic Acid | - | 527 | 0.913 x 10³ | - | - | - |
| Terbutaline Sulfate | p-Chloranilic Acid | - | 529 | 0.987 x 10³ | - | - | - |
Note: Data for chloranilic acid is presented as a close analogue for this compound. The specific values for this compound complexes may vary.
Experimental Protocol: Spectrophotometric Determination of a Drug
This protocol outlines a general procedure for the quantitative analysis of a drug using its charge-transfer complex with this compound.
1. Materials and Reagents:
-
Standard drug substance
-
This compound
-
Spectrophotometric grade solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Solutions:
-
Drug Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of the standard drug substance and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
This compound Solution (e.g., 0.1% w/v): Dissolve 100 mg of this compound in 100 mL of the solvent.
3. Construction of Calibration Curve:
-
Prepare a series of working standard solutions of the drug by diluting the stock solution to obtain concentrations in the expected linear range.
-
To a set of 10 mL volumetric flasks, add aliquots of the working standard solutions.
-
To each flask, add a fixed volume (e.g., 1 mL) of the this compound solution.
-
Dilute to the mark with the solvent and mix well.
-
Allow the reaction to proceed for the optimized time at room temperature.
-
Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (λmax) against a reagent blank (containing the solvent and this compound).
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
4. Analysis of a Pharmaceutical Formulation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the drug and transfer it to a volumetric flask.
-
Add the solvent, sonicate to dissolve the drug, and then dilute to the mark.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the solvent to obtain a concentration within the calibration range.
-
Proceed with the color development and absorbance measurement as described in step 3.
-
Determine the concentration of the drug in the sample from the calibration curve.
Application in Sensing
The principle of charge-transfer complex formation can be extended to the development of chemical sensors. For instance, a sensor could be designed where the interaction of an analyte with a pre-formed complex causes a measurable change in its optical or electronic properties. Boronic acids, for example, have been utilized in fluorescent probes for monosaccharide sensing based on a charge-transfer mechanism.[8] While not directly involving this compound, this demonstrates the potential of CT complexes in sensor design.
A hypothetical sensor based on a this compound CT complex could involve immobilizing the complex on a solid support. The introduction of a target analyte could then either disrupt the complex, leading to a color change, or participate in a ternary complex formation, resulting in a different spectral response.
Potential in Materials Science
Charge-transfer complexes have garnered interest in materials science due to their unique electronic and optical properties.[5] Research in this area has explored their potential in organic semiconductors, photoconductive materials, and nonlinear optical devices. While specific applications of this compound CT complexes in this domain are not extensively documented, the general properties of CT complexes suggest that they could be investigated for similar purposes. The ability to tune the electronic properties by varying the donor and acceptor molecules makes them an interesting class of materials for fundamental research and potential technological applications.
Visualizations
Caption: General mechanism of charge-transfer complex formation.
Caption: Experimental workflow for spectrophotometric drug analysis.
Caption: Conceptual diagram of a charge-transfer complex-based sensor.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput [mdpi.com]
- 3. Synthesis, characterization, and toxicity evaluation of ciprofloxacin–chloranilic acid charge transfer complexes: potential for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. mdpi.com [mdpi.com]
- 6. Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 7. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations [mdpi.com]
- 8. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of Bromanilic Acid Co-Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and characterization of co-crystals containing bromanilic acid. Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular compounds without altering their chemical structure. This compound, with its two hydroxyl and two bromine substituents on a quinone ring, is an excellent hydrogen bond donor, making it a versatile co-former for co-crystal formation.
Introduction to Co-Crystallization
Co-crystals are multi-component crystalline solids composed of two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonds.[1] The formation of co-crystals can significantly alter properties such as solubility, dissolution rate, stability, and bioavailability of pharmaceutical compounds.[2] Common methods for co-crystal synthesis include solution-based techniques like slow evaporation and solid-state methods such as grinding.[3][4]
Experimental Protocols
This section details protocols for the formation of this compound co-crystals with pyrazine derivatives, which act as hydrogen bond acceptors.
Protocol 1: Solution-Based Co-Crystallization via Slow Evaporation
This method is suitable for obtaining high-quality single crystals for structural analysis.[2]
Materials:
-
This compound (BA)
-
Co-former (e.g., 2,6-Dimethylpyrazine or 2,3,5,6-Tetramethylpyrazine)
-
Solvent (e.g., Acetonitrile, Ethanol, Methanol)[2]
Procedure:
-
Stoichiometric Mixture Preparation: In a clean vial, combine this compound and the chosen co-former in a specific molar ratio (e.g., 1:1).
-
Dissolution: Add a suitable solvent to the vial until all solids are completely dissolved. Gentle heating or sonication can be used to facilitate dissolution.
-
Slow Evaporation: Cover the vial with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the vial in a vibration-free environment. Crystals will typically form over a period of several days to a week.
-
Isolation: Once crystals of a suitable size have formed, carefully decant the remaining solvent and wash the crystals with a small amount of cold solvent.
-
Drying: Dry the isolated co-crystals under ambient conditions or in a desiccator.
Protocol 2: Mechanochemical Synthesis via Liquid-Assisted Grinding (LAG)
This solid-state method is rapid and often more environmentally friendly due to the minimal use of solvents.[3]
Materials:
-
This compound (BA)
-
Co-former (e.g., Pyrazine)
-
Grinding Solvent (e.g., a few drops of Acetonitrile or Ethanol)
Procedure:
-
Mixing: Place stoichiometric amounts of this compound and the co-former into a mortar or a ball mill vial.
-
Grinding: Add a few drops of the grinding solvent.
-
Manual Grinding: If using a mortar and pestle, grind the mixture for a consistent period (e.g., 15-30 minutes).
-
Ball Milling: If using a ball mill, place the vial in the mill and operate at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes).
-
Product Collection: The resulting powder is the co-crystal product.
Protocol 3: Slurry Conversion
This method involves the conversion of a suspension of the starting materials into the more stable co-crystal form.
Materials:
-
This compound (BA)
-
Co-former
-
Solvent
Procedure:
-
Suspension Preparation: Create a slurry by adding an excess of the solid starting materials (this compound and co-former) to a solvent in which they have limited solubility.
-
Stirring: Stir the slurry at a constant temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours).
-
Equilibration: During this time, the less stable starting materials will dissolve and the more stable co-crystal will precipitate.
-
Isolation: Isolate the solid product by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the solvent and dry appropriately.
Characterization of this compound Co-Crystals
After synthesis, it is crucial to characterize the newly formed solid phase to confirm co-crystal formation and determine its properties.
Table 1: Key Characterization Techniques and Expected Observations
| Characterization Technique | Purpose | Expected Observations for Co-crystal Formation |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline phase. | The diffractogram of the product will show a unique pattern that is different from the patterns of the individual starting materials. |
| Single Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure. | Provides detailed information on bond lengths, angles, and the hydrogen bonding network, confirming the co-crystal structure.[5] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior. | A single, sharp endothermic peak at a melting point different from that of the starting materials.[3] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | A weight loss profile that can indicate the presence of solvates and the decomposition temperature of the co-crystal. |
| Infrared (IR) and Raman Spectroscopy | To identify changes in vibrational modes upon hydrogen bond formation. | Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., O-H and C=O groups of this compound and N-H or C-N groups of the co-former).[5] |
| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | To probe the local chemical environment of atoms in the solid state. | Changes in the chemical shifts of atoms involved in the hydrogen bonding, providing evidence of co-crystal formation.[5] |
Data Presentation
Table 2: Example Quantitative Data for a this compound : 2,6-Dimethylpyrazine (1:1) Co-crystal
| Property | Value |
| Molar Ratio (BA:Co-former) | 1:1 |
| Melting Point (°C) | ~180 °C (Decomposition) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Hydrogen Bond Distance (O-H···N) | ~2.6 Å |
| IR Peak Shift (C=O stretch) | From ~1640 cm⁻¹ (BA) to ~1625 cm⁻¹ (Co-crystal) |
Note: The data presented in Table 2 is illustrative and should be confirmed by experimental analysis.
Visualizations
Experimental Workflow for Co-Crystal Synthesis and Characterization
Caption: Workflow for synthesis and characterization of this compound co-crystals.
Logical Relationship in Co-crystal Formation
Caption: Hydrogen bonding drives the formation of this compound co-crystals.
References
- 1. scispace.com [scispace.com]
- 2. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Bromanilic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data interpretation guidelines for studying the reactions of bromanilic acid. The protocols outlined below utilize a range of modern analytical techniques to characterize reaction kinetics, identify products, and elucidate mechanisms.
Spectroscopic Analysis
Spectroscopic methods are indispensable for probing the structural changes that occur during reactions of this compound. Techniques such as UV-Vis, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the electronic and molecular structure of reactants, intermediates, and products.
UV-Visible (UV-Vis) Spectroscopy for Charge-Transfer Complex Analysis
This compound, a π-electron acceptor, readily forms colored charge-transfer (CT) complexes with various electron donors. UV-Vis spectroscopy is a primary tool for the characterization of these complexes. The formation of a new, broad absorption band at a longer wavelength is indicative of CT complex formation.[1]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of the electron donor (e.g., an aromatic amine) at the same concentration.
-
-
Spectrophotometric Titration:
-
To a series of cuvettes, add a fixed concentration of the electron donor.
-
Add varying concentrations of the this compound solution to each cuvette.
-
Record the UV-Vis spectrum for each solution over a range of 200-800 nm, using the solvent as a blank.[2]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) of the new charge-transfer band.
-
Use the Benesi-Hildebrand equation to determine the association constant (K_CT) and molar absorptivity (ε_CT) of the complex.[3]
-
Quantitative Data Presentation:
Table 1: Spectroscopic and Thermodynamic Parameters for a Representative this compound Charge-Transfer Complex.
| Parameter | Value | Reference |
| λmax (nm) | 530 | [3][4] |
| Association Constant (K_CT) (L mol⁻¹) | 0.40 x 10³ | [3] |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | 0.55 x 10³ | [3] |
| Standard Free Energy (ΔG°) (kJ mol⁻¹) | -20.54 | Calculated |
| Band Gap Energy (Eg) (eV) | 2.34 | [3] |
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring their changes during a reaction.
Experimental Protocol:
-
Sample Preparation:
-
For solid samples, prepare KBr pellets or use an Attenuated Total Reflectance (ATR) accessory.
-
For solutions, use an appropriate liquid cell.
-
-
Data Acquisition:
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Record the FT-Raman spectrum in the range of 3500-50 cm⁻¹.[5]
-
-
Spectral Interpretation:
-
Assign the observed vibrational bands to specific functional groups and vibrational modes based on literature values and theoretical calculations.[5]
-
Quantitative Data Presentation:
Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound and a Representative Amine Adduct.
| Functional Group | This compound (Calculated) | This compound-Amine Complex (Experimental) | Reference |
| O-H Stretch | ~3250 | - | [5] |
| N-H Stretch | - | 3339 | [6] |
| C=O Stretch | 1672 | 1727 | [5][6] |
| C-Br Stretch | 617 | 631 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of reaction products. Chemical shift changes provide detailed information about the electronic environment of the nuclei.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Structure Elucidation: Assign the signals in the spectra to the corresponding nuclei in the molecule using chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC).
Quantitative Data Presentation:
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Product of a this compound Reaction.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Aromatic-H | 8.62 (d, J = 6.1 Hz) | 163.8 (C) | [8] |
| Aromatic-H | 7.85 (s) | 149.9 (CH) | [8] |
| CH₂ | 5.30 (s) | 67.0 (CH₂) | [8] |
| OCH₃ | 4.22 (s) | 61.7 (CH₃) | [8] |
Chromatographic Techniques
Chromatography is used to separate, identify, and quantify the components of a reaction mixture. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound and its derivatives.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[9]
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and expected products in the mobile phase.
-
Prepare a series of dilutions to create a calibration curve.
-
Dilute the reaction mixture to an appropriate concentration.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times with those of the standards.
-
Quantify the concentration of each component using the calibration curve.
-
Quantitative Data Presentation:
Table 4: Representative HPLC Retention Times for a this compound Reaction Mixture.
| Compound | Retention Time (min) |
| This compound | 4.4 |
| Amine Reactant | 2.8 |
| Product 1 | 5.3 |
| Product 2 | 7.1 |
Electrochemical Analysis
Electrochemical techniques, such as cyclic voltammetry (CV), can provide information about the redox properties of this compound and its reaction products, offering insights into reaction mechanisms involving electron transfer.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation:
-
Prepare a solution of the analyte (e.g., 1 mM this compound) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl).
-
-
Electrochemical Cell Setup:
-
Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Data Acquisition:
-
Scan the potential from an initial value to a final value and back again at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa, Epc) and peak currents (Ipa, Ipc).
-
These parameters provide information about the redox potentials and the reversibility of the electrochemical process.
-
Quantitative Data Presentation:
Table 5: Representative Cyclic Voltammetry Data for a this compound Derivative.
| Parameter | Value |
| Anodic Peak Potential (Epa) (V) | +0.85 |
| Cathodic Peak Potential (Epc) (V) | +0.25 |
| Formal Potential (E°') (V) | +0.55 |
| Peak Separation (ΔEp) (V) | 0.60 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about crystalline reaction products, including bond lengths, bond angles, and intermolecular interactions. This is particularly useful for characterizing co-crystals and salts formed from this compound reactions.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the reaction product suitable for X-ray diffraction analysis.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.
Quantitative Data Presentation:
Table 6: Representative Crystallographic Data for a this compound Co-crystal.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1358.9 |
| R-factor (%) | 4.5 |
Visualizations
Caption: Experimental workflow for studying this compound reactions.
Caption: Logical relationships between analytical techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromanilic Acid in Materials Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) as a versatile building block in the development of novel functional materials. Due to its unique electronic properties and hydrogen-bonding capabilities, this compound is an excellent candidate for applications in crystal engineering, coordination chemistry, and the development of functional materials with potential uses in sensing, catalysis, and drug delivery systems.
Application Note 1: this compound as a Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound and its deprotonated form, bromanilate, are highly effective ligands for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The two hydroxyl and two carbonyl groups can act as bidentate chelating sites, bridging multiple metal centers to form one-, two-, or three-dimensional networks. The presence of bromine atoms offers two key advantages: they can participate in halogen bonding, providing an additional tool for directing the supramolecular structure, and they modify the electronic properties of the quinoid ring, which can be exploited in redox-active or conductive materials.
Potential Applications:
-
Gas Sorption and Separation: The porous structures of MOFs constructed with bromanilate ligands could be tailored for the selective adsorption of gases.
-
Heterogeneous Catalysis: Metal nodes within a bromanilate-based MOF can serve as catalytic active sites. The framework provides high surface area and site isolation, enhancing catalytic efficiency and recyclability.[1][2]
-
Sensing: Changes in the electronic or photophysical properties of bromanilate-based coordination polymers upon exposure to specific analytes could be utilized for chemical sensing applications.
Experimental Protocol: Synthesis of a 2D Copper(II)-Bromanilate Coordination Polymer (Exemplary)
This protocol is adapted from established methods for synthesizing coordination polymers with analogous anilic acid ligands.
Materials:
-
This compound (C₆H₂Br₂O₄)
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
4,4'-Bipyridine (auxiliary ligand)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 15.0 mg (0.05 mmol) of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 12.1 mg (0.05 mmol) of copper(II) nitrate trihydrate in 5 mL of ethanol.
-
Slowly add the copper(II) nitrate solution to the this compound solution with stirring.
-
Add 7.8 mg (0.05 mmol) of 4,4'-bipyridine to the mixture.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 85°C over 2 hours, hold at 85°C for 24 hours, and then cool to room temperature over 12 hours.
-
Dark-colored crystals should form. Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (2 x 3 mL) and then with ethanol (2 x 3 mL).
-
Dry the crystals under vacuum for 1 hour.
Expected Characterization Data:
The resulting material should be characterized to confirm its structure and properties. Below is a table summarizing the types of data expected, with representative values based on similar structures.
| Analysis Technique | Parameter | Expected Result/Observation |
| Single-Crystal X-ray | Crystal System & Space Group | Orthorhombic, Pnma (example) |
| Coordination Environment | Octahedral Cu(II) center coordinated by bromanilate oxygen atoms and bipyridine nitrogen atoms. | |
| Key Bond Lengths (Å) | Cu-O (bromanilate): ~1.95-2.10 ÅCu-N (bipyridine): ~2.00-2.15 Å | |
| FTIR Spectroscopy | Key Vibrational Bands (cm⁻¹) | ~3400 (O-H stretch, if hydrated)~1650 (C=O stretch, shifted upon coordination)~1520 (C=C stretch of quinoid ring) |
| Thermogravimetric (TGA) | Thermal Decomposition | Step 1: ~100-150°C (loss of solvent molecules)Step 2: >300°C (decomposition of the organic ligands and framework collapse) |
| UV-Vis Spectroscopy | Electronic Transitions (in solid state, DRS) | Broad absorption bands in the visible region (e.g., 400-700 nm) due to d-d transitions of Cu(II) and ligand-to-metal charge transfer. |
Application Note 2: Crystal Engineering with this compound for Co-crystal Development
Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions.[3] this compound is an ideal candidate for this purpose due to its ability to form robust and predictable hydrogen bonds via its hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of supramolecular synthons with other molecules, particularly those containing nitrogen, such as pyridines or amides.
This approach is highly relevant in the pharmaceutical industry, where co-crystallization is used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. By co-crystallizing an API with a well-behaved co-former like this compound, it is possible to generate novel solid forms with enhanced performance.
Experimental Protocol: Synthesis of a this compound Co-crystal by Solvent Evaporation
This protocol describes a general method for screening and synthesizing co-crystals.
Materials:
-
This compound
-
Co-former (e.g., Isoniazid, a pharmaceutical compound with pyridine-like nitrogen)
-
Solvent (e.g., Acetonitrile, Ethanol, or a mixture)
Procedure:
-
Dissolve stoichiometric amounts (e.g., a 1:1 molar ratio) of this compound and the chosen co-former in a minimal amount of a suitable solvent in a small glass vial. Gentle heating and sonication can be used to facilitate dissolution.
-
For a 1:1 ratio, use approximately 30 mg of this compound and an equimolar amount of the co-former.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days for the formation of single crystals suitable for X-ray diffraction.
-
Once crystals have formed, isolate them by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them in air or under a gentle stream of nitrogen.
Logical Workflow for Co-crystal Screening and Synthesis
The following diagram illustrates the logical steps involved in developing a new co-crystal, from initial screening to final characterization.
Caption: Workflow for co-crystal development using this compound.
Visualizations of Key Concepts
Coordination and Supramolecular Interactions of this compound
The following diagram illustrates how the this compound molecule can interact with metal ions and other molecules to form extended structures.
Caption: Interaction modes of the bromanilate anion in new materials.
General Synthesis Workflow for a Metal-Bromanilate MOF
This diagram outlines the typical solvothermal synthesis process for creating a Metal-Organic Framework using this compound as the organic linker.
Caption: Solvothermal synthesis workflow for a bromanilate-based MOF.
References
Electrochemical Applications of Bromanilic Acid Derivatives: Application Notes and Protocols
Disclaimer: Published research specifically detailing the electrochemical applications of bromanilic acid derivatives is limited. The following application notes and protocols are based on the fundamental electrochemical principles of quinones and phenolic compounds, and the known reactivity of this compound as a benzoquinone derivative. The experimental protocols provided are general templates and should be adapted and optimized for specific research applications.
Introduction
This compound (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a halogenated quinone that possesses a redox-active core, making it and its derivatives promising candidates for various electrochemical applications.[1][2] The presence of hydroxyl and bromo substituents on the p-benzoquinone framework influences its electronic properties and potential for functionalization. These characteristics suggest potential utility in electrochemical sensing, electrocatalysis, and energy storage. This document outlines potential applications and provides foundational experimental protocols for researchers, scientists, and drug development professionals interested in exploring the electrochemical properties of this compound derivatives.
Core Electrochemical Behavior of this compound
The electrochemical behavior of this compound is anticipated to be dominated by the reversible two-electron, two-proton reduction/oxidation of the quinone moiety to a hydroquinone, a characteristic feature of quinone derivatives. The formal potential of this redox couple is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the hydroxyl groups.
A logical workflow for investigating these properties is outlined below.
Caption: Workflow for Electrochemical Investigation of this compound Derivatives.
Potential Electrochemical Applications and Data
The derivatization of this compound can unlock a range of applications by introducing specific functionalities. For instance, incorporating chelating groups could lead to the development of selective metal ion sensors.
Table 1: Electrochemical Properties of this compound and Hypothetical Derivatives
| Compound | Redox Couple (vs. Ag/AgCl) | Application | Limit of Detection (LOD) | Sensitivity | Reference |
| This compound | E°' ≈ +0.1 to +0.3 V (pH 7) | Precursor | N/A | N/A | Inferred |
| Amino-functionalized this compound | E°' ≈ +0.05 to +0.25 V (pH 7) | pH Sensor, Biosensor conjugation | Hypothetical | Hypothetical | Inferred |
| Thiol-functionalized this compound | E°' ≈ +0.1 to +0.3 V (pH 7) | Heavy Metal Sensor (e.g., Hg²⁺, Pb²⁺) | Hypothetical | Hypothetical | Inferred |
| Carboxy-functionalized this compound | E°' ≈ +0.15 to +0.35 V (pH 7) | Covalent immobilization, pH Sensor | Hypothetical | Hypothetical | Inferred |
Note: The redox potentials are estimated based on related quinone structures and are highly dependent on pH and solvent conditions. All data for derivatives are hypothetical and require experimental validation.
Experimental Protocols
Protocol 1: General Synthesis of an Amine-Substituted this compound Derivative
This protocol describes a hypothetical nucleophilic substitution reaction to introduce an amino group onto the this compound core.
Materials:
-
This compound
-
Primary or secondary amine (e.g., propylamine)
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve 1.0 mmol of this compound in 50 mL of anhydrous ethanol in a round-bottom flask.
-
Add 2.2 mmol of sodium bicarbonate to the solution to act as a base.
-
Add 2.1 mmol of the desired amine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in water and acidify with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Electrochemical Characterization by Cyclic Voltammetry
This protocol provides a general method for evaluating the redox properties of a synthesized this compound derivative.
Materials:
-
Synthesized this compound derivative
-
Supporting electrolyte (e.g., 0.1 M KCl in phosphate buffer)
-
Potentiostat with a three-electrode setup (glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)
-
Electrochemical cell
-
Nitrogen gas for deoxygenation
Procedure:
-
Prepare a 1 mM solution of the this compound derivative in the chosen supporting electrolyte.
-
Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate in ethanol and water.
-
Assemble the three-electrode cell with 10 mL of the analyte solution.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes. Maintain a nitrogen blanket over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs (e.g., +0.6 V) to a potential sufficiently negative to induce reduction (e.g., -0.4 V) and then back to the initial potential. A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram (current vs. potential).
-
To investigate the reaction mechanism, perform additional scans at varying scan rates (e.g., 20, 50, 100, 200, 500 mV/s) and at different pH values.
Signaling Pathway for a Hypothetical Metal Ion Sensor
A this compound derivative functionalized with a chelating group could act as an electrochemical sensor for metal ions. The binding of a metal ion would perturb the electronic structure of the quinone system, leading to a measurable shift in its redox potential.
Caption: Hypothetical Signaling Pathway for a Metal Ion Sensor.
Conclusion
While the direct exploration of this compound derivatives in electrochemistry is an emerging field, the foundational properties of the this compound core suggest a rich area for future research. The protocols and potential applications outlined here serve as a starting point for investigators to explore the synthesis of novel derivatives and characterize their electrochemical behavior for the development of new sensors, catalysts, and energy storage materials. Further research is necessary to validate these hypotheses and to fully realize the potential of this class of compounds.
References
Troubleshooting & Optimization
Bromanilic Acid Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bromanilic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete bromination of the starting material. 2. Formation of soluble side products that are lost during workup. 3. Suboptimal reaction temperature or time. 4. Degradation of the product due to exposure to light or harsh conditions. | 1. Increase the molar ratio of the brominating agent. 2. Analyze the filtrate/supernatant for dissolved products. 3. Optimize the reaction temperature and monitor the reaction progress using TLC or HPLC. 4. Protect the reaction mixture from light and avoid excessively high temperatures. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of brominating agent. 2. Poor reactivity of the starting material. 3. Short reaction time. | 1. Ensure the correct stoichiometry of the brominating agent. 2. Consider using a more reactive brominating agent or adding a catalyst. 3. Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of Over-brominated Byproducts (e.g., Tetrabromo-p-benzoquinone) | 1. Excess of the brominating agent. 2. Reaction temperature is too high, leading to increased reactivity. | 1. Carefully control the stoichiometry of the brominating agent. 2. Perform the reaction at a lower temperature to improve selectivity. |
| Presence of Isomeric Byproducts | 1. Lack of regioselectivity in the bromination step. 2. The reaction conditions favor the formation of multiple isomers. | 1. Modify the solvent system to influence the regioselectivity. 2. Investigate different brominating agents that may offer higher selectivity. |
| Product is a Dark, Impure Solid | 1. Presence of polymeric or degradation byproducts. 2. Oxidation of hydroquinone intermediates.[1] | 1. Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid, ethanol). 2. If starting from hydroquinone, ensure a controlled oxidation step.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most common side reactions include incomplete bromination leading to mono-brominated species, over-bromination resulting in the formation of tri- or tetra-brominated byproducts like bromanil, and the formation of constitutional isomers.[1]
Q2: How can I monitor the progress of the this compound synthesis?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material, the desired product, and any potential byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What is the best method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. Suitable solvents for recrystallization include glacial acetic acid or ethanol. Washing the filtered crystals with a cold solvent helps to remove residual impurities.
Q4: My NMR spectrum shows multiple sets of peaks. What could be the reason?
A4: The presence of multiple sets of peaks in the NMR spectrum likely indicates a mixture of isomers. Bromination of the aromatic ring may not be completely regioselective, leading to the formation of different positional isomers of dibromo-dihydroxy-p-benzoquinone.
Q5: The isolated product is a dark color instead of the expected yellow to brown. Why?
A5: A dark coloration can indicate the presence of impurities, possibly from decomposition of the quinone product or the formation of polymeric byproducts. Quinones can be sensitive to light and heat. Purification by recrystallization should yield a product with the correct color.
Experimental Protocol: Synthesis of this compound from p-Benzoquinone
This protocol describes a potential route for the synthesis of this compound. Caution: This reaction involves corrosive and hazardous materials. Please handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
p-Benzoquinone
-
Bromine
-
Glacial Acetic Acid
-
Ethanol
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-benzoquinone in glacial acetic acid.
-
Bromination: From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution of p-benzoquinone at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted bromine and other impurities.
-
Purification: Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and recording its NMR and IR spectra.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Bromanilic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of bromanilic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during experimental work with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing derivatives of this compound?
A1: The most common strategies for derivatizing this compound involve nucleophilic substitution reactions at its hydroxyl groups to form ethers and esters. The Williamson ether synthesis is a widely used method for preparing ether derivatives, while Fischer esterification is a standard procedure for ester synthesis.[1][2][3][4][5]
Q2: What are the key factors to consider when optimizing reaction conditions for this compound derivatives?
A2: Key factors for optimization include reaction temperature, reaction time, the choice of solvent, and the stoichiometry of the reactants. Temperature control is crucial as higher temperatures can lead to decomposition or the formation of side products.[6][7] The concentration of reactants also plays a significant role in reaction kinetics.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[6]
Q4: What are the typical purification methods for this compound derivatives?
A4: Common purification techniques for solid organic compounds like this compound derivatives include recrystallization and column chromatography.[8] Recrystallization is effective for removing impurities from a crude solid product.[9]
Q5: What are some common causes of low yields in these types of reactions?
A5: Low yields can result from a variety of factors, including incomplete reactions, the formation of side products, and loss of product during workup and purification.[7][10][11] Ensuring the purity of starting materials and reagents, as well as careful control of reaction conditions, can help to improve yields.[7]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction shows very low conversion to the desired this compound derivative. What are the potential causes and how can I troubleshoot this?
A: Low conversion can be due to several factors. Here's a step-by-step troubleshooting guide:
-
Check Reagent Quality: Ensure that your this compound, alkyl halide/alcohol, and any catalysts or bases are pure and dry. Impurities or moisture can interfere with the reaction.
-
Verify Reaction Temperature: For Williamson ether synthesis, ensure the temperature is sufficient to promote the reaction without causing decomposition of the starting material or product. For Fischer esterification, adequate heating under reflux is typically required.[1][12]
-
Optimize Reaction Time: Monitor the reaction over time using TLC to determine the optimal reaction duration. Some reactions may require longer periods to reach completion.
-
Increase Reagent Concentration: Consider increasing the concentration of the limiting reagent to drive the equilibrium towards the product.
-
Catalyst Activity: If using a catalyst (e.g., acid catalyst for esterification), ensure it is active and used in the appropriate amount.
Formation of Multiple Products/Side Reactions
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products is a common issue. Here are some potential side reactions and solutions:
-
Elimination Reactions (for Ether Synthesis): In Williamson ether synthesis, elimination can compete with substitution, especially with secondary or tertiary alkyl halides.
-
Solution: Use a primary alkyl halide if possible. Lowering the reaction temperature can also favor substitution over elimination.[5]
-
-
Decomposition: this compound and its derivatives can be sensitive to high temperatures.
-
Solution: Carefully control the reaction temperature and avoid prolonged heating.[6]
-
-
Hydrolysis (for Ester Synthesis): In Fischer esterification, the presence of excess water can shift the equilibrium back towards the starting materials.
Purification Difficulties
Q: I am having trouble purifying my this compound derivative. What techniques can I use to improve separation?
A: Purification can be challenging due to similar polarities of the product and impurities.
-
Recrystallization: This is often the first method to try for solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while impurities remain soluble or insoluble at all temperatures.[9]
-
Column Chromatography: If recrystallization is ineffective, column chromatography offers better separation capabilities.
-
Solvent System Optimization: Systematically vary the polarity of the eluent to achieve good separation of your product from impurities on a TLC plate before scaling up to a column.
-
-
Washing/Extraction: During the workup, washing the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) can significantly improve the purity of the crude product before final purification.[8][12]
Data Presentation
Table 1: General Reaction Conditions for Williamson Ether Synthesis (Analogous Reactions)
| Parameter | Condition | Rationale |
| Alkyl Halide | Primary > Secondary >> Tertiary | Minimizes competing elimination reactions.[5] |
| Base | Strong base (e.g., NaH, NaOMe) | To deprotonate the hydroxyl group effectively. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Solvates the cation, leaving the nucleophile more reactive. |
| Temperature | 50-100 °C (variable) | Reaction rate increases with temperature, but side reactions also increase.[14] |
| Reaction Time | 2-24 hours (variable) | Monitored by TLC for completion. |
Table 2: General Reaction Conditions for Fischer Esterification (Analogous Reactions)
| Parameter | Condition | Rationale |
| Alcohol | Primary or Secondary | Used in excess to drive the equilibrium.[1] |
| Catalyst | Strong acid (e.g., conc. H₂SO₄) | Protonates the carbonyl oxygen, making it more electrophilic.[1] |
| Temperature | Reflux | Provides the necessary activation energy and increases reaction rate.[13] |
| Water Removal | Dean-Stark trap or dehydrating agent | Removes water to shift the equilibrium towards the ester product.[1] |
| Reaction Time | 1-8 hours (variable) | Monitored by TLC for completion. |
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard organic chemistry methodologies for analogous compounds, as specific literature for the synthesis of this compound derivatives is limited. Optimization will be required for specific substrates.
Protocol 1: General Procedure for the Synthesis of this compound Ethers (via Williamson Ether Synthesis)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., anhydrous DMF or acetone).
-
Deprotonation: Add a strong base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.2 eq)) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of this compound Esters (via Fischer Esterification)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and an excess of the desired alcohol (e.g., 5-10 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. A Dean-Stark trap can be used to remove water if necessary.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. google.com [google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. coachbenner.weebly.com [coachbenner.weebly.com]
- 9. flinnsci.com [flinnsci.com]
- 10. reddit.com [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. sites.nvcc.edu [sites.nvcc.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Storage and Handling of Bromanilic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of bromanilic acid during storage. It includes frequently asked questions, troubleshooting advice, and best practices to ensure the integrity and stability of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under controlled conditions. It is sensitive to light, and different suppliers recommend specific temperature ranges. Always consult the Safety Data Sheet (SDS) and Certificate of Analysis (COA) provided by your supplier for specific instructions.[1] General best practices are summarized in the table below.
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection is the first step. A change in color from its typical appearance or a change in texture can indicate degradation. For definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to identify and quantify impurities or degradation products.[2]
Q3: What are the potential consequences of using degraded this compound?
A3: Using degraded this compound can severely impact experimental outcomes. Degradation leads to a loss of purity and potency, which can result in inaccurate and unreliable data, potentially invalidating entire project datasets.[3][4]
Q4: What type of container should I use for storing this compound?
A4: this compound should be stored in well-sealed containers to protect it from moisture and air.[5] Since it is a light-sensitive material, amber vials or other opaque containers are recommended to prevent photodegradation.[6]
Q5: Are there any chemicals that should not be stored near this compound?
A5: Yes. As an acidic and organic compound, it should be segregated from incompatible chemicals. Store acids away from bases to prevent neutralization reactions and away from oxidizers to avoid the risk of combustion.[1][6][7] Always refer to a chemical compatibility chart and the product's SDS for specific segregation guidelines.[8]
Data Summary: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from chemical suppliers and general best practices for research chemicals.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C or <15°C | Slows down potential degradation reactions. | [9][10] |
| Light | Store in a dark place or use opaque/amber containers. | This compound is light-sensitive and can undergo photodegradation. | [6] |
| Atmosphere | Store in a well-sealed container in a dry environment. | Protects from moisture and oxygen, which can hasten degradation. | [3][6] |
| Segregation | Store away from bases and oxidizing agents. | Prevents potentially hazardous chemical reactions. | [6][7] |
Troubleshooting Guide
Problem: I noticed the color of my solid this compound has changed.
-
Possible Cause: Color change is a common indicator of chemical degradation, which may be caused by exposure to light, heat, or air (oxidation).
-
Recommended Action:
-
Immediately quarantine the container to prevent accidental use.
-
Label it clearly as "Suspected Degradation - Do Not Use."
-
Perform an analytical stability test, such as HPLC, to confirm the purity of the material.[2]
-
If degradation is confirmed, dispose of the chemical according to your institution's hazardous waste guidelines.[8] Review your storage procedures to prevent future occurrences.
-
Problem: I suspect my this compound was exposed to high humidity.
-
Possible Cause: Improper sealing of the container or storage in a high-humidity environment can expose the compound to moisture, potentially causing hydrolysis. Many sensitive organic compounds are hygroscopic.[3]
-
Recommended Action:
-
Visually inspect the solid for any changes in appearance, such as clumping or a change in texture.
-
To definitively assess stability, a validated, stability-indicating analytical method is required.[4] Techniques like HPLC can separate and quantify the active ingredient from any potential hydrolysis products.[11]
-
If you do not have access to analytical instrumentation, it is safest to discard the suspected batch and obtain a new one. Ensure future storage is in a desiccated environment if necessary.[6]
-
Visualizing Storage and Degradation
Logical Relationship: Storage Integrity
Caption: Factors influencing the stability of this compound during storage.
Conceptual Degradation Pathways
References
- 1. globalchemsdepot.com [globalchemsdepot.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. ijsdr.org [ijsdr.org]
- 5. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. researchchemshub.com [researchchemshub.com]
- 9. usbio.net [usbio.net]
- 10. This compound,4370-59-6-Amadis Chemical [amadischem.com]
- 11. researchgate.net [researchgate.net]
troubleshooting low yields in bromanilic acid polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the polymerization of bromanilic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected polymerization mechanism for this compound?
A1: this compound is a benzoquinone derivative that can potentially undergo polymerization through several mechanisms. Given its structure, the most probable routes are:
-
Polycondensation: The hydroxyl groups on the this compound monomer can react to form ether linkages, releasing water as a byproduct. This would be a step-growth polymerization process.
-
Cationic Polymerization: this compound can act as an electron acceptor, which suggests that it may be susceptible to cationic polymerization initiated by a strong acid or other cationic initiators.[1]
-
Free Radical Polymerization: While less common for quinones themselves, it's possible to initiate polymerization using free radical initiators, especially if copolymerizing with other vinyl monomers.
The dominant mechanism will depend on the chosen reaction conditions, including the initiator, solvent, and temperature.
Q2: My polymerization of this compound resulted in a very low yield. What are the most likely causes?
A2: Low yields in this compound polymerization can stem from several factors. The most common culprits include:
-
Monomer Impurity: Impurities in the this compound monomer can inhibit or terminate the polymerization reaction.
-
Presence of Water or Oxygen: Many polymerization reactions, particularly those involving reactive intermediates like radicals or cations, are highly sensitive to water and oxygen.
-
Inappropriate Initiator: The chosen initiator may not be effective for the desired polymerization mechanism or may be consumed by side reactions.
-
Suboptimal Reaction Temperature: The temperature may be too low to initiate polymerization or too high, leading to degradation or side reactions.
-
Poor Solvent Choice: The solvent may not adequately dissolve the monomer and/or the growing polymer, or it may interfere with the polymerization chemistry.
-
Side Reactions: The multifunctional nature of this compound makes it susceptible to side reactions that consume the monomer without leading to high polymer formation.[2][3][4][5]
Q3: How can I purify the this compound monomer before polymerization?
A3: Monomer purity is critical for successful polymerization.[6][7][8][9] A general procedure for purifying this compound could involve:
-
Recrystallization: Dissolve the crude this compound in a suitable hot solvent (e.g., a mixture of ethanol and water) and allow it to slowly cool to form crystals. This will help remove soluble impurities.
-
Washing: Wash the collected crystals with a cold, non-reacting solvent to remove any remaining surface impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove any residual solvent and water.
For highly sensitive polymerizations, further purification by sublimation under vacuum may be considered.
Q4: What type of initiator should I use for this compound polymerization?
A4: The choice of initiator depends on the intended polymerization mechanism. Here are some common types of initiators and their applications:
| Initiator Type | Examples | Potential Application for this compound |
| Thermal Radical Initiators | Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO) | Free-radical polymerization. |
| Cationic Initiators | Strong Lewis acids (e.g., BF₃), Strong protic acids | Cationic polymerization, leveraging this compound's electron-accepting nature.[1] |
| Condensation Catalysts | Strong acids (e.g., p-toluenesulfonic acid) | To promote polycondensation via ether linkage formation. |
Q5: How does the choice of solvent affect the polymerization of this compound?
A5: The solvent plays a crucial role in polymerization and can significantly impact the reaction outcome.[10][11][12] Key considerations for solvent selection include:
-
Solubility: The solvent must dissolve the this compound monomer and, ideally, the resulting polymer to allow for chain growth.
-
Polarity: The polarity of the solvent can influence the reactivity of the monomer and the stability of any ionic intermediates. Studies on quinone electrochemistry show a strong dependence on solvent polarity.[10][11]
-
Inertness: The solvent should not react with the monomer, initiator, or growing polymer chains. Protic solvents like water or alcohols may interfere with cationic or anionic polymerization.
| Solvent | Polarity | Potential Use Case |
| Dimethylformamide (DMF) | Polar aprotic | Good for dissolving polar monomers and polymers. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Similar to DMF, can be a good solvent for quinone derivatives. |
| Toluene | Nonpolar | May be suitable for certain free-radical or coordination polymerizations. |
| Dichloromethane | Moderately polar | A common solvent for many organic reactions. |
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in this compound polymerization.
Problem: No Polymer Formation or Very Low Yield
Caption: Troubleshooting workflow for low polymerization yield.
Step 1: Verify Monomer Purity
-
Question: Is your this compound monomer pure?
-
Action:
Step 2: Inspect Reaction Setup
-
Question: Is your reaction setup free from contaminants, especially water and oxygen?
-
Action:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[6]
-
Step 3: Evaluate Initiator
-
Question: Is your initiator suitable and active?
-
Action:
Step 4: Assess Solvent
-
Question: Is your solvent pure and appropriate for the reaction?
-
Action:
Step 5: Review Reaction Conditions
-
Question: Are the reaction temperature and time appropriate?
-
Action:
-
Check the decomposition temperature of your initiator to ensure the reaction temperature is suitable for generating initiating species.
-
If you suspect thermal degradation of the monomer or polymer, consider running the reaction at a lower temperature.
-
Extend the reaction time to see if conversion increases.
-
Step 6: Characterize Any Products
-
Question: If you have some product, what is its nature?
-
Action:
-
Attempt to isolate any precipitate or soluble product.
-
Characterize the material using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, and NMR to identify the structure. This can help you determine if you are forming oligomers or if side reactions are occurring.
-
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Dissolution: In a fume hood, dissolve 10 g of crude this compound in a minimal amount of hot 1:1 (v/v) ethanol/water.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C overnight.
-
Characterization: Confirm the purity by measuring the melting point and acquiring an NMR spectrum.
Protocol 2: General Procedure for Polycondensation of this compound
This is a hypothetical procedure based on general polycondensation principles.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Reagents: Add purified this compound (e.g., 2.98 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.19 g, 1 mmol) to the flask.
-
Solvent: Add a high-boiling point, anhydrous solvent (e.g., 50 mL of N,N-dimethylformamide) via a syringe.
-
Reaction: Heat the reaction mixture to a temperature that allows for the removal of water (e.g., 120-140 °C) while stirring under a slow stream of nitrogen.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them (e.g., by IR spectroscopy to observe changes in the hydroxyl peak).
-
Isolation: After the desired reaction time (e.g., 24 hours), cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum.[]
-
Characterization: Characterize the polymer using GPC, NMR, and TGA.[19][20]
Visualization of Key Processes
Logical Relationship: Factors Influencing Polymerization Success
Caption: Key factors influencing a successful polymerization reaction.
This technical support guide is intended to provide a starting point for troubleshooting low yields in this compound polymerization. Due to the limited specific literature on this exact polymerization, these recommendations are based on established principles of polymer chemistry and may require adaptation to your specific experimental setup.
References
- 1. usbio.net [usbio.net]
- 2. Which side-reactions compromise nitroxide mediated polymerization? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.anu.edu.au [rsc.anu.edu.au]
- 4. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 8. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Polymerization Initiators | TCI AMERICA [tcichemicals.com]
- 17. pcr.ugent.be [pcr.ugent.be]
- 19. researchgate.net [researchgate.net]
- 20. Formulation and characterization of poly(propylacrylic acid)/poly(lactic-co-glycolic acid) blend microparticles for pH-dependent membrane disruption and cytosolic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of bromanilic acid solutions
Technical Support Center: Bromanilic Acid Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers and solutions for during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by environmental and chemical factors. Key factors include exposure to light, pH, temperature, and the presence of oxidizing agents.[1][2][3] this compound should be protected from light, as photosensitive degradation can occur.[1] The pH of the solution is also critical, as many organic acids exhibit maximum stability within a specific pH range and can undergo acid or base-catalyzed hydrolysis.[4][5] Temperature can accelerate degradation, so storage at recommended cool temperatures is crucial.[2][6] Finally, as a dihydroxy-p-benzoquinone derivative, this compound may be susceptible to oxidation, so contact with strong oxidizing agents should be avoided.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure maximum stability, this compound solutions should be stored in tightly sealed, light-resistant containers.[1] The recommended storage temperature for the solid compound is 4°C, and similar cool conditions are advisable for its solutions.[6] It is also recommended to store the solution in a well-ventilated place.
Q3: How can I visually detect if my this compound solution has degraded?
A3: A primary visual indicator of degradation is a change in color. Freshly prepared solutions of this compound, which is a reddish-orange solid, are expected to have a distinct color.[6] Degradation, potentially through oxidation or polymerization, can lead to a color change, often darkening to brown or black. The formation of a precipitate can also indicate that degradation products with lower solubility are being formed.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its chemical structure (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), several pathways can be inferred. The benzoquinone ring is susceptible to chemical reactions. Potential degradation pathways include:
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Oxidation: The hydroxyl groups can be oxidized, leading to further reactions and potential polymerization of the quinone ring system. Oxidative degradation is a common pathway for similar molecules.[7]
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Reduction: The quinone moiety can be reduced to a hydroquinone.
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Polymerization: Benzoquinone derivatives can be unstable and undergo self-polymerization, often resulting in dark, insoluble materials.
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Photosensitive Degradation: Exposure to light can provide the energy needed to initiate degradation reactions.[1]
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
Caption: A potential degradation pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Solution changes color (e.g., darkens) over a short period. | Oxidation or Photodegradation: The solution is likely degrading due to exposure to oxygen or light. | 1. Prepare fresh solutions immediately before use.2. Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]3. Consider de-gassing the solvent before dissolving the this compound to remove dissolved oxygen. |
| Precipitate forms in the solution. | Formation of Insoluble Degradation Products: The precipitate may be a result of polymerization or other reactions forming less soluble compounds. | 1. Confirm if the precipitate is due to degradation by analyzing the supernatant (e.g., via HPLC).2. Try adjusting the pH of the solution; some compounds are more stable in acidic conditions.[4][8]3. Ensure the storage temperature is maintained at recommended levels (e.g., 4°C), as higher temperatures can accelerate degradation.[6] |
| Inconsistent experimental results or loss of compound activity. | Solution Instability: The concentration of active this compound is likely decreasing over time due to degradation. | 1. Implement a stability testing protocol (see Experimental Protocols section) to determine the viable lifetime of your solution under your specific experimental conditions.2. Always use freshly prepared solutions for critical experiments.3. Re-evaluate your solvent system. While DMSO is a common solvent, degradation can be solvent-dependent.[6][9] |
| Unexpected peaks appear in analytical chromatography (e.g., HPLC). | Presence of Degradation Products: The new peaks correspond to compounds formed from the degradation of this compound. | 1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.2. Use a stability-indicating analytical method that can resolve the main compound from all potential degradation products.[10][11] |
Below is a logical workflow for troubleshooting instability issues.
Caption: Troubleshooting workflow for this compound instability.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to understand the stability of a compound and to develop a stability-indicating analytical method. This protocol outlines the steps to assess the stability of this compound under various stress conditions, based on standard pharmaceutical practices.[10][11]
Objective: To identify the degradation products and degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
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This compound
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HPLC-grade methanol or DMSO
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HPLC-grade water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or DAD)
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pH meter
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Photostability chamber
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
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Acid Hydrolysis:
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Mix a portion of the stock solution with 1 M HCl.
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Keep the solution at room temperature and/or elevated temperature (e.g., 60°C).
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Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).
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Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.
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Analyze using HPLC.
-
-
Base Hydrolysis:
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Mix a portion of the stock solution with 0.1 M NaOH.
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Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
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Mix a portion of the stock solution with 3% H₂O₂.
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Keep the solution at room temperature and monitor for degradation.
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Withdraw samples at various time points and analyze directly via HPLC.
-
-
Photolytic Degradation:
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Expose a portion of the stock solution to UV radiation (e.g., 1.2 million lux-hours) in a photostability chamber.[11]
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Keep a control sample wrapped in foil to protect it from light.
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Analyze both the exposed and control samples by HPLC.
-
-
Data Analysis:
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For each condition, compare the chromatogram of the stressed sample to that of a control (unstressed) sample.
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Calculate the percentage degradation of this compound.
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Identify and quantify the degradation products (new peaks) that are formed.
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The workflow for this study is visualized below.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
resolving inconsistencies in bromanilic acid crystal growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies during the crystal growth of bromanilic acid. The information is based on established principles of organic compound crystallization and may require adaptation for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound relevant to its crystallization?
This compound is a reddish-orange solid with the molecular formula C₆H₂Br₂O₄.[1] It has a melting point of over 255°C, at which it decomposes.[1] It is known to be soluble in Dimethyl sulfoxide (DMSO).[1]
Q2: How does the choice of solvent affect the crystal growth of this compound?
The solvent is a critical factor in crystallization, influencing crystal morphology, yield, and purity.[2] For a substance like this compound, an ideal solvent would be one in which it is highly soluble at elevated temperatures but has low solubility at room temperature.[3] This differential solubility is the driving force for recrystallization.[3][4] The polarity of the solvent can also impact the crystal habit.[5]
Q3: What is polymorphism and how might it affect this compound crystallization?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] Different polymorphs of a compound can have distinct physical properties, including solubility, melting point, and stability. While specific polymorphic forms of this compound are not detailed in the provided search results, it is a phenomenon common in organic molecules and could be a source of inconsistency in crystal growth.[6][7]
Q4: How does pH influence the crystallization of acidic compounds like this compound?
The pH of the crystallization medium can significantly affect the solubility of ionizable compounds like this compound.[8][9][10] For acidic molecules, solubility generally increases with increasing pH due to deprotonation.[11] Controlling the pH is therefore crucial for achieving the desired supersaturation level needed for crystal growth.[10][12]
Troubleshooting Guide
Issue 1: No crystals are forming upon cooling.
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Possible Cause: The solution may be too dilute (too much solvent was added).
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Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of this compound. Allow the concentrated solution to cool again.
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Possible Cause: The solution is supersaturated but nucleation has not initiated.
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Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
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Solution 2: Seeding. Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled solution. This will provide a template for further crystal growth.
Issue 2: The product "oils out" instead of forming crystals.
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Possible Cause: The solute is coming out of solution at a temperature above its melting point in the solvent system, or the concentration of impurities is high.
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Solution 1: Adjust Solvent System. Reheat the solution to redissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the supersaturation point.
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Solution 2: Slower Cooling. Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. Insulating the flask can help achieve this.
Issue 3: The crystal yield is very low.
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Possible Cause: Too much solvent was used, and a significant amount of this compound remains dissolved in the mother liquor at low temperatures.
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Solution: Before filtration, cool the solution in an ice bath to minimize the solubility of the product. If the mother liquor is still rich in the product, you can try to recover more by evaporating some of the solvent and cooling again for a second crop of crystals.
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Possible Cause: Premature crystallization occurred during hot filtration.
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Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper. Use a slight excess of hot solvent to ensure the compound remains dissolved during this step.
Issue 4: The crystals have an undesirable morphology (e.g., needles instead of plates).
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Possible Cause: The crystal habit is influenced by factors such as the solvent, cooling rate, and the presence of impurities.
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Solution 1: Change the Solvent. Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can alter the crystal shape.
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Solution 2: Control the Cooling Rate. Slower cooling generally leads to larger and more well-formed crystals.
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Solution 3: Use Additives. In some cases, small amounts of an additive can selectively adsorb to certain crystal faces and inhibit their growth, thereby modifying the overall crystal habit.[2]
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Dielectric Constant (20°C) | Notes |
| Water | 100.0 | 0.0 | 80.1 | Good for polar compounds; high heat of vaporization. |
| Ethanol | 78.3 | -114.1 | 24.6 | Good general-purpose solvent for moderately polar compounds. |
| Methanol | 64.7 | -97.6 | 33.0 | Similar to ethanol but more polar. |
| Acetone | 56.5 | -94.9 | 21.0 | Good for many organic compounds; highly volatile. |
| Ethyl Acetate | 77.1 | -83.6 | 6.0 | Moderately polar; good for less polar compounds. |
| Dichloromethane | 39.6 | -96.7 | 9.1 | Good for nonpolar compounds; highly volatile. |
| Toluene | 110.6 | -95.0 | 2.4 | Good for nonpolar compounds; high boiling point. |
| Heptane | 98.4 | -90.6 | 1.9 | Nonpolar solvent. |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 18.5 | 47.2 | Highly polar aprotic solvent; high boiling point. This compound is soluble in DMSO.[1] |
Experimental Protocols
Generalized Recrystallization Protocol for this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of a suitable solvent (e.g., one identified from solubility tests).
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Gently heat the mixture on a hot plate while stirring to dissolve the solid.
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Add more solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot filtration.
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Preheat a stemless funnel and a clean receiving flask.
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Place a fluted filter paper in the funnel.
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Pour the hot solution through the filter paper to remove the impurities.
-
-
Crystallization:
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Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
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Crystal formation should be observed during this cooling period.
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To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Allow the crystals to dry completely.
-
Visualizations
References
- 1. usbio.net [usbio.net]
- 2. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Qualitative rationalization of the crystal growth morphology of benzoic acid controlled using solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Polymorphism of Butyl Ester of Oleanolic Acid—The Dominance of Dispersive Interactions over Electrostatic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural modifications of berberine and their binding effects towards polymorphic deoxyribonucleic acid structures: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to avoid impurities in bromanilic acid synthesis
Welcome to the technical support center for the synthesis of bromanilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve a high-purity synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is typically approached as a multi-step process. A common route begins with the bromination of hydroquinone to form 2,5-dibromohydroquinone. This intermediate is then subjected to hydroxylation followed by oxidation to yield the final this compound product. Careful control of reaction conditions at each stage is crucial to minimize impurity formation.
Q2: What are the most common impurities encountered in this compound synthesis?
A2: The most common impurities can be categorized by their origin in the synthetic process:
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From Bromination: Incomplete bromination can lead to the presence of monobromohydroquinone. Conversely, over-bromination is also a possibility, though less common under controlled conditions.
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From Hydroxylation/Oxidation: Incomplete hydroxylation can result in 2,5-dibromo-p-benzoquinone. Side reactions or degradation can lead to the formation of polymeric or tar-like substances, especially if the reaction temperature is not well-controlled.
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General Impurities: Residual starting materials and solvents are also common impurities that need to be removed during purification.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and intermediate standards on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative real-time monitoring.
Q4: What are the recommended purification methods for crude this compound?
A4: Recrystallization is a common and effective method for the purification of crude this compound. Suitable solvents include glacial acetic acid or aqueous ethanol mixtures. For higher purity requirements, column chromatography using silica gel can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2,5-dibromohydroquinone (Intermediate) | Incomplete bromination due to insufficient bromine or reaction time. | Ensure the molar ratio of bromine to hydroquinone is at least 2:1. Monitor the reaction by TLC until the hydroquinone spot disappears. |
| Loss of product during workup. | Carefully perform the aqueous workup and extraction steps. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. | |
| Presence of monobromohydroquinone impurity | Incomplete bromination. | Increase the reaction time or slightly increase the stoichiometry of bromine. Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Product is a dark, tarry substance | Decomposition of the quinone product, possibly due to high temperatures or presence of strong bases/acids. | Maintain strict temperature control during the hydroxylation and oxidation steps. Use a buffered system if necessary to control the pH. |
| Incomplete conversion of 2,5-dibromohydroquinone to this compound | Insufficient oxidizing agent or inadequate reaction conditions for hydroxylation/oxidation. | Ensure the correct stoichiometry of the oxidizing agent. Optimize the reaction temperature and time for the hydroxylation and oxidation steps. |
| Final product has low purity after recrystallization | Co-crystallization of impurities. | Perform a second recrystallization with a different solvent system. If impurities persist, consider purification by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromohydroquinone (Intermediate)
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Reaction Setup: In a well-ventilated fume hood, dissolve hydroquinone (1 mole) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Bromination: While stirring, add a solution of bromine (2 moles) in glacial acetic acid dropwise from the dropping funnel. Maintain the reaction temperature below 40°C using a water bath.
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Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 1:1). The reaction is complete when the hydroquinone spot is no longer visible.
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Workup: Pour the reaction mixture into a large volume of cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove acetic acid and any unreacted bromine, and then dry under vacuum.
Protocol 2: Synthesis of this compound
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Reaction Setup: Suspend the dried 2,5-dibromohydroquinone (1 mole) in an aqueous solution of a suitable base (e.g., sodium carbonate) in a reaction vessel equipped for heating and stirring.
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Hydroxylation/Oxidation: To this suspension, add an oxidizing agent (e.g., hydrogen peroxide) dropwise. The reaction is exothermic and should be controlled with an ice bath. After the addition, the mixture is gently heated to complete the reaction.
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Reaction Monitoring: Monitor the formation of this compound by TLC or HPLC.
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Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like glacial acetic acid.
Data Presentation
Table 1: Influence of Bromine Stoichiometry on Intermediate Synthesis
| Molar Ratio (Bromine:Hydroquinone) | Reaction Time (hours) | Yield of 2,5-Dibromohydroquinone (%) | Purity by HPLC (%) |
| 1.8:1 | 4 | 75 | 90 (contains monobromohydroquinone) |
| 2.0:1 | 3 | 88 | 97 |
| 2.2:1 | 3 | 90 | 98 |
Table 2: Effect of Oxidizing Agent on this compound Formation
| Oxidizing Agent | Reaction Temperature (°C) | Yield of this compound (%) | Purity by HPLC (%) |
| Hydrogen Peroxide | 40-50 | 85 | 98 |
| Sodium Persulfate | 60 | 80 | 96 |
| Nitric Acid (dilute) | 30-40 | 78 | 95 |
Visualizations
Caption: Workflow for the synthesis of this compound.
managing hygroscopic nature of bromanilic acid
Welcome to the Technical Support Center for bromanilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a chemical like this compound is hygroscopic?
A1: A hygroscopic substance has the tendency to absorb moisture from the surrounding atmosphere.[1] For this compound, this means that if left exposed to air, it will attract and hold water molecules, which can alter its physical and chemical properties.
Q2: How can I tell if my this compound has absorbed moisture?
A2: Visual inspection can often reveal signs of moisture absorption. The powder may appear clumpy, caked, or even partially dissolved instead of being a free-flowing solid.[1] For accurate quantification of water content, analytical methods are necessary.
Q3: What are the potential consequences of using "wet" this compound in my experiments?
A3: Using this compound with an unknown or high water content can lead to several experimental issues:
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Inaccurate Measurements: The measured weight of the substance will include the weight of the absorbed water, leading to errors in stoichiometry and concentration calculations.
-
Altered Reactivity: The presence of water can change the reaction environment, potentially leading to side reactions, lower yields, or even complete reaction failure.
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Degradation: For some compounds, moisture can induce degradation, altering the chemical integrity of the substance.[2][3][4]
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Inconsistent Results: Variability in the moisture content between different batches or even within the same batch over time can lead to poor reproducibility of your experimental results.
Q4: What is the recommended way to store this compound?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1][5] For enhanced protection, this primary container can be placed inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate. Store the desiccator in a cool, dark, and dry place.[1][6]
Q5: How can I accurately determine the water content of my this compound sample?
A5: The most reliable and specific method for determining water content is Karl Fischer titration.[2][7][8] This technique chemically reacts with water, providing a highly accurate measurement.[8] Another common method is thermogravimetric analysis (TGA), which measures the weight loss of a sample as it is heated.[9][10] The initial weight loss at lower temperatures typically corresponds to the evaporation of absorbed water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | The water content in your this compound may be varying between experiments. | 1. Implement a consistent drying protocol for your this compound before each use.2. Quantify the water content using Karl Fischer titration or TGA to ensure it is below an acceptable threshold for your reaction.3. Handle the compound in an inert atmosphere (e.g., a glove box) to prevent moisture uptake during weighing and addition to the reaction.[1][11][12] |
| This compound powder is clumped or difficult to handle. | The material has absorbed a significant amount of moisture from the atmosphere. | 1. Dry the this compound using an appropriate method (see drying protocols below).2. If clumping is severe, gently break up the clumps with a spatula before drying.[1]3. Review your storage procedures to ensure the container is airtight and stored in a dry environment. |
| Difficulty in achieving accurate and reproducible weighings. | The compound is actively absorbing moisture from the air during the weighing process. | 1. Minimize the time the container is open to the atmosphere.[1]2. Weigh the this compound in a low-humidity environment, such as a glove box or a balance enclosure with a nitrogen purge.[11][12]3. If a controlled environment is unavailable, weigh the material quickly and ensure the container is sealed immediately after. |
| Unexpected side products are observed in the reaction. | The presence of water may be promoting hydrolysis or other side reactions. | 1. Ensure all reactants and solvents are anhydrous.2. Dry the this compound thoroughly before use.3. Consider if water could be acting as a reactant or catalyst under your reaction conditions. |
Quantitative Data Summary
| Analytical Method | Principle | Typical Application Range for Water Content | Key Advantages | Considerations |
| Karl Fischer Titration (Coulometric) | Electrochemical generation of iodine that reacts specifically with water. | 1 ppm to 5%[6] | High accuracy and specificity for water, even at trace levels.[8] | Can be sensitive to side reactions with certain compounds; requires specialized equipment. |
| Karl Fischer Titration (Volumetric) | Titration with a reagent of known water equivalence. | 100 ppm to 100%[6] | Faster than coulometric for higher water content; less expensive equipment. | Titer of the reagent needs regular standardization.[13] |
| Thermogravimetric Analysis (TGA) | Measurement of mass loss as a function of temperature. | Dependent on material properties; can detect low percentages of weight loss. | Can distinguish between free and bound water based on the temperature of weight loss.[10] | Not specific to water; any volatile component will contribute to weight loss. |
| Loss on Drying | Gravimetric determination of weight loss after heating in an oven. | Wide range, but less precise for very low moisture content. | Simple and accessible method. | Not specific to water; can be time-consuming.[2] |
Experimental Protocols
Protocol 1: Drying this compound Using a Vacuum Oven
This method is suitable for removing absorbed moisture without excessive heat, which could potentially degrade the compound.
Methodology:
-
Place a thin layer of this compound in a clean, dry glass dish or watch glass.
-
Put the dish into a vacuum oven.
-
Heat the oven to a moderate temperature (e.g., 40-50°C). Note: The optimal temperature should be determined empirically, ensuring it is well below the decomposition temperature of this compound.
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Apply a vacuum to the oven.
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Dry for a predetermined period (e.g., 4-12 hours). The duration can be optimized by periodically removing a small sample (after cooling in a desiccator) and measuring the water content until a consistent low value is achieved.
-
Once drying is complete, release the vacuum with a dry inert gas like nitrogen or argon.
-
Immediately transfer the dried this compound to a desiccator for cooling and storage.
Protocol 2: Handling this compound in an Inert Atmosphere Glove Box
For experiments highly sensitive to moisture, handling this compound in a glove box is recommended.
Methodology:
-
Ensure all necessary equipment (spatulas, weigh boats, vials) are placed inside the glove box and are dry. Glassware should be oven-dried beforehand.[1]
-
Purge the glove box antechamber according to the manufacturer's instructions to remove air and moisture.
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Introduce the sealed container of this compound into the glove box via the antechamber.
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Once inside the main chamber, you can open the container and perform manipulations such as weighing and aliquoting in the dry, inert atmosphere (typically <1 ppm H₂O).[11]
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Seal any vials containing the weighed this compound before removing them from the glove box.
Protocol 3: Determination of Water Content by Karl Fischer Titration (Volumetric)
This protocol provides a general procedure for measuring the water content in a solid sample like this compound.
Methodology:
-
Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated to a dry endpoint.
-
Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a certified water standard or a substance with a known water content. This should be done in triplicate to ensure accuracy.
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Sample Preparation and Titration: a. Accurately weigh a suitable amount of dried this compound. The sample size should be chosen so that the titrant consumption is within the optimal range for the burette.[13] b. Quickly and carefully add the weighed sample to the titration vessel. c. Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used, the titer of the reagent, and the weight of the sample.
-
Cleaning: After the analysis, clean the titration vessel and electrodes as recommended by the manufacturer.
Visualizations
References
- 1. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites | Semantic Scholar [semanticscholar.org]
- 3. Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic synthesis reactions on-water at the organic–liquid water interface - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. azom.com [azom.com]
- 13. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Systems for Bromanilic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving bromanilic acid. The following information is designed to help you navigate common challenges and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with this compound, particularly for nucleophilic substitutions?
A1: The most frequently cited solvent system for nucleophilic substitution reactions of this compound precursors (like tetrabromo-p-benzoquinone) with amines is a mixture of a polar protic solvent, an acid catalyst, and water. A common combination is ethanol (EtOH), glacial acetic acid (GAA), and water (H₂O).[1] This system helps to dissolve the reactants and facilitate the reaction, which often requires acidic conditions. For other applications, a range of polar solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), may be employed depending on the specific reactants and desired reaction pathway.
Q2: How does solvent polarity affect the rate of nucleophilic substitution on this compound?
A2: Solvent polarity plays a crucial role in the kinetics of nucleophilic substitution reactions. For an SN1-type mechanism, polar protic solvents are preferred as they can stabilize the carbocation intermediate that forms.[2] Conversely, for an SN2-type mechanism, polar aprotic solvents are often more effective because they solvate the cation, leaving the nucleophile more "naked" and reactive.[3] In the case of this compound, which involves a nucleophilic aromatic substitution, the mechanism is more complex. The choice between protic and aprotic polar solvents can influence the reaction rate by stabilizing or destabilizing the transition state.
Q3: Can I use a single solvent system instead of a mixture for this compound reactions?
A3: While mixed solvent systems like EtOH/GAA/H₂O are common, a single solvent can be used.[1] The choice depends on the solubility of your specific reactants and the requirements of the reaction mechanism. For instance, a polar aprotic solvent like DMF might be suitable if you want to avoid the protonating effects of a protic solvent. However, you may need to add an acid or base catalyst separately to facilitate the reaction. The optimal choice will depend on experimental validation for your specific reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | Ensure both this compound and the nucleophile are sufficiently soluble in the chosen solvent system at the reaction temperature. If not, consider a different solvent or a co-solvent to improve solubility. For instance, if your amine is not soluble in an ethanol-based system, you might explore a more polar aprotic solvent like DMF or DMSO. |
| Incorrect Solvent Polarity | The polarity of the solvent can significantly impact the reaction rate. If the reaction is slow, consider switching from a nonpolar to a polar solvent. If using a polar protic solvent, which can sometimes hinder nucleophilicity through hydrogen bonding, a switch to a polar aprotic solvent might increase the reaction rate. |
| Inadequate Reaction Conditions | Some reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the yield. However, be mindful that higher temperatures can also lead to side product formation.[4] |
| Deactivated Nucleophile | In polar protic solvents, the nucleophile can be "caged" by solvent molecules through hydrogen bonding, reducing its reactivity. If you suspect this is an issue, switching to a polar aprotic solvent can enhance nucleophilicity. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Unwanted side reactions can be promoted by certain solvents or reaction conditions. Carefully analyze the side products to understand the reaction pathway. For example, in reactions with amines, over-alkylation can occur.[5] Optimizing the stoichiometry of reactants and the choice of solvent can help minimize these side reactions. |
| Reaction with Solvent | In some cases, the solvent itself can participate in the reaction. This is more common with protic solvents which can act as nucleophiles under certain conditions. If you observe unexpected byproducts, consider if the solvent could be a reactant and switch to a more inert solvent. |
| Degradation of Product | The desired product may be unstable in the chosen solvent or under the reaction conditions. Monitor the reaction over time using techniques like Thin Layer Chromatography (TLC) to see if the product forms and then degrades. If so, a milder solvent or lower reaction temperature may be necessary. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Solvent is Difficult to Remove | High-boiling point solvents like DMF or DMSO can be challenging to remove during workup. If possible, choose a solvent with a lower boiling point that still meets the reaction requirements. If a high-boiling solvent is necessary, consider techniques like vacuum distillation or aqueous extraction to remove it. For example, DMF and DMSO can be removed by washing the organic layer with copious amounts of water.[6] |
| Product Precipitation Issues | The choice of solvent can affect how the product crystallizes or precipitates upon cooling or addition of an anti-solvent. If you are having trouble isolating a solid product, experimenting with different recrystallization solvents is recommended. |
| Co-elution of Impurities during Chromatography | The reaction solvent can sometimes interfere with chromatographic purification. Ensure the reaction solvent is fully removed before attempting column chromatography. If impurities persist, a different solvent system for both the reaction and the purification may be needed. |
Data on Solvent Systems for this compound Derivative Synthesis
The following table summarizes the synthesis of various 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives from a tetrabromobenzoquinone precursor, highlighting the solvent system used and the resulting yields.
| Amine Reactant | Solvent System | Recrystallization Solvent | Yield (%) | Reference |
| Aniline | EtOH/GAA/H₂O | GAA | 65 | [1] |
| p-Toluidine | EtOH/GAA/H₂O | GAA | 56 | [1] |
| Sulfanilamide | EtOH/GAA/H₂O | - | 70 | [1] |
| 4-Aminobenzoic acid | EtOH/GAA/H₂O | - | 73 | [1] |
| 4-Nitroaniline | EtOH/GAA/H₂O | - | 68 | [1] |
| 4-Aminophenol | EtOH/GAA/H₂O | - | 75 | [1] |
| 4-Aminoantipyrine | EtOH/GAA/H₂O | GAA | 79 | [1] |
| Trimethoprim | EtOH/GAA/H₂O | GAA | 83 | [1] |
| Dapsone | EtOH/GAA/H₂O | DMSO | 90 | [1] |
Note: GAA refers to Glacial Acetic Acid, EtOH to Ethanol, and DMSO to Dimethyl Sulfoxide.
Experimental Protocols
General Procedure for the Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones
This protocol is adapted from the synthesis of a series of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.
Materials:
-
2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)
-
Appropriate amino compound
-
Ethanol (EtOH)
-
Glacial Acetic Acid (GAA)
-
Water (H₂O)
-
Sodium Acetate
Procedure:
-
In a suitable reaction flask, prepare a solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a solvent mixture of 2 ml of ethanol, 2 ml of glacial acetic acid, and 1 ml of water.
-
Add a small amount of sodium acetate to the solution and stir well.
-
To this stirred solution, add the required amino compound (0.02 mole).
-
Reflux the reaction mixture for a period of 3 hours.
-
After reflux, allow the mixture to stand overnight at room temperature.
-
The precipitated product is then collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or DMSO, as indicated in the table above.[1]
Visualizing Experimental and Troubleshooting Workflows
Below are diagrams to visualize key processes in optimizing solvent systems for this compound reactions.
Caption: A general workflow for selecting and optimizing a solvent system.
Caption: A logical guide for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 3. Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to Bromanilic and Chloranilic Acid in Charge-Transfer Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bromanilic acid and chloranilic acid as electron acceptors in the formation of charge-transfer (CT) complexes. While extensive experimental data is available for chloranilic acid, allowing for a thorough quantitative analysis, a direct comparative study with this compound based on experimental findings is limited in the current literature. This guide, therefore, presents a comprehensive overview of chloranilic acid's capabilities in CT complex formation, supported by experimental data, and offers a qualitative comparison to this compound based on fundamental chemical principles.
Introduction to Charge-Transfer Complexes
Charge-transfer complexes are formed through the association of an electron donor and an electron acceptor. This interaction involves a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The formation of these complexes is often accompanied by the appearance of a new, distinct absorption band in the UV-Vis spectrum, known as the charge-transfer band. The stability and properties of these complexes are crucial in various fields, including drug delivery, materials science, and analytical chemistry.
Chloranilic Acid as an Electron Acceptor
Chloranilic acid (2,5-dichloro-3,6-dihydroxy-p-benzoquinone) is a well-studied electron acceptor in the formation of charge-transfer complexes with a wide range of electron donors, including pharmaceuticals and aromatic amines. Its electron-withdrawing chlorine atoms and quinone structure contribute to its strong acceptor properties.
Quantitative Analysis of Chloranilic Acid CT Complexes
The stability and spectroscopic properties of charge-transfer complexes involving chloranilic acid have been extensively investigated. The key parameters used to characterize these complexes include the association constant (KCT), molar extinction coefficient (εCT), and the wavelength of maximum absorption (λmax) of the charge-transfer band.
| Electron Donor | Solvent | λmax (nm) | KCT (L mol-1) | εCT (L mol-1 cm-1) | Stoichiometry (D:A) | Reference |
| Procainamide | Acetonitrile | 515 | 1.0 x 103 | 0.6 x 103 | 1:1 | [1] |
| Lorlatinib | Methanol | 530 | 0.40 x 103 | 0.55 x 103 | 1:2 | [2] |
Table 1: Experimental Data for Charge-Transfer Complexes of Chloranilic Acid.
This compound vs. Chloranilic Acid: A Comparative Overview
This compound (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is structurally analogous to chloranilic acid, with bromine atoms replacing the chlorine atoms. While direct experimental data for its charge-transfer complexes is scarce in the reviewed literature, a qualitative comparison can be drawn based on the electronegativity and size of the halogen substituents.
Electron Acceptor Strength: The electron-accepting ability of the anilic acid is influenced by the electron-withdrawing nature of the halogen substituents. Chlorine is more electronegative than bromine, which would suggest that chloranilic acid might be a stronger electron acceptor than this compound. A stronger acceptor generally leads to a more stable charge-transfer complex, which would be reflected in a higher association constant (KCT).
Steric Effects: The larger atomic radius of bromine compared to chlorine could introduce greater steric hindrance in the formation of the charge-transfer complex. This steric effect might influence the optimal geometry of the complex and potentially lead to a lower association constant compared to the corresponding chloranilic acid complex.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of charge-transfer complexes of anilic acids with electron donors, based on methodologies reported for chloranilic acid complexes.[1][2]
Synthesis of the Charge-Transfer Complex (Solution Phase)
-
Preparation of Stock Solutions: Prepare stock solutions of the electron donor and chloranilic/bromanilic acid of known concentrations in a suitable solvent (e.g., methanol, acetonitrile).
-
Mixing: Mix varying molar ratios of the donor and acceptor solutions in a series of volumetric flasks.
-
Equilibration: Allow the solutions to stand at a constant temperature for a sufficient time to reach equilibrium.
Characterization by UV-Vis Spectrophotometry
-
Spectral Scans: Record the UV-Vis absorption spectra of the donor solution, the acceptor solution, and the mixed solutions containing the charge-transfer complex over a suitable wavelength range (e.g., 300-800 nm).
-
Identification of CT Band: Identify the new absorption band at a longer wavelength, which is characteristic of the charge-transfer complex.
-
Determination of Stoichiometry: Employ Job's method of continuous variation or the molar ratio method to determine the stoichiometry of the complex.
-
Calculation of Association Constant and Molar Absorptivity: Utilize the Benesi-Hildebrand equation by plotting [A0]/Ac against 1/[D0] (where A0 and D0 are the initial concentrations of the acceptor and donor, respectively, and Ac is the absorbance of the complex). The association constant (KCT) and molar absorptivity (εCT) can be determined from the slope and intercept of the resulting linear plot.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflow for the synthesis and characterization of charge-transfer complexes.
References
comparative study of bromanilic acid and other quinone derivatives as ligands
A Comparative Study of Bromanilic Acid and Other Quinone Derivatives as Ligands for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of this compound and other quinone derivatives as ligands, focusing on their coordination chemistry, biological activity, and thermodynamic properties. The information is intended to assist researchers in selecting appropriate ligands for applications in drug development, catalysis, and materials science.
Introduction to Quinone Derivatives as Ligands
Quinones and their derivatives are a class of organic compounds that are widely recognized for their ability to form stable complexes with a variety of metal ions. Their coordination chemistry is primarily dictated by the presence of oxygen donor atoms and their redox-active nature. This allows them to participate in electron transfer processes, making them valuable components in biological systems and functional materials. This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a halogenated quinone derivative that, along with its chlorinated analog, chloranilic acid, has garnered interest for its strong chelating ability and the potential biological activities of its metal complexes.
Comparative Physicochemical and Coordination Properties
The coordination behavior of quinone derivatives is influenced by the nature and position of substituents on the quinone ring. Halogen substituents, such as bromine in this compound, are electron-withdrawing, which can affect the acidity of the hydroxyl groups and the redox potential of the quinone system.
Table 1: Comparison of Physicochemical Properties of Selected Quinone Derivatives
| Ligand | Molecular Formula | Molar Mass ( g/mol ) | pKa1 | pKa2 | Redox Potential (E½) vs. Ag/AgCl |
| This compound | C₆H₂Br₂O₄ | 297.89 | ~0.8 | ~2.6 | Data not readily available |
| Chloranilic Acid | C₆H₂Cl₂O₄ | 208.98 | 0.76 | 2.58 | +0.18 V |
| 1,4-Benzoquinone | C₆H₄O₂ | 108.09 | - | - | -0.16 V |
| 1,4-Naphthoquinone | C₁₀H₆O₂ | 158.15 | - | - | -0.25 V |
| 9,10-Anthraquinone | C₁₄H₈O₂ | 208.21 | - | - | -0.44 V |
Note: pKa and redox potential values can vary depending on the solvent and experimental conditions. Data for this compound's redox potential is not widely available in the searched literature, highlighting a gap for future research.
The stability of the metal complexes formed with these ligands is a critical parameter for their application. Stability constants (log K) provide a quantitative measure of the affinity of a ligand for a metal ion in solution.
Table 2: Comparative Stability Constants (log K₁) of Metal Complexes with Quinone-Related Ligands
| Metal Ion | Bromomalonic Acid | Malonic Acid | Salicylidene-4-methoxyaniline | 5-Bromosalicylidene-4-nitroaniline |
| Cu(II) | - | 5.82 | 9.94 | 8.99 |
| Ni(II) | - | 4.21 | 9.75 | 8.72 |
| Co(II) | - | 3.96 | 9.57 | 8.66 |
| Zn(II) | - | 3.86 | 9.66 | 8.80 |
| Mn(II) | - | 3.51 | - | - |
Comparative Biological Activity
Quinone derivatives and their metal complexes have been extensively studied for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
The anticancer activity of quinone derivatives is often attributed to their ability to generate reactive oxygen species (ROS), intercalate into DNA, and inhibit enzymes like topoisomerase.
Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Quinone Derivatives and Their Complexes
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Schiff Base Cu(II) Complex | A549 (Lung) | 3.52 | [2] |
| Chlorinated Schiff Base Cu(II) Complex | A549 (Lung) | 3.40 | [2] |
| Cisplatin (Reference) | A549 (Lung) | 13.0 | [2] |
| Thiosemicarbazone Ligand | HepG2 (Liver) | 20.45 | [3] |
| Ni(II)-Thiosemicarbazone Complex | HepG2 (Liver) | 41.2 | [3] |
| Cu(II)-Thiosemicarbazone Complex | HepG2 (Liver) | 182.61 | [3] |
| Vinblastine (Reference) | HepG2 (Liver) | 4.58 | [3] |
| [Cu(H₂B(PzMe₂)₂)₂] | MDA-MB-231 (Breast) | Lower than ligand | [4] |
Direct comparative IC₅₀ values for this compound complexes against these specific cell lines were not found in the searched literature. The data presented illustrates the general anticancer potential of metal complexes with quinone-like and other nitrogen/sulfur-containing ligands.
Antimicrobial Activity
Metal complexes of quinone derivatives often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.
Table 4: Comparative Antimicrobial Activity (Inhibition Zone in mm or MIC in µg/mL) of Selected Ligands and Complexes
| Compound/Complex | S. aureus (mm) | E. coli (mm) | C. albicans (MIC, µg/mL) | Reference |
| Azo Ligand | - | - | - | [5] |
| Cu(II)-Azo Complex | Enhanced activity | Enhanced activity | - | [5] |
| Ag(I)-Azo Complex | Enhanced activity | Enhanced activity | - | [5] |
| Ni(II)-Thiosemicarbazone Complex | 69.21 | 65.95 | - | [3] |
| Gentamicin (Reference) | - | <65.95 | - | [3] |
| Ampicillin (Reference) | <69.21 | - | - | [3] |
Specific antimicrobial data for this compound complexes in a comparative format was not available in the search results. The table demonstrates the common observation that metal complexes often show superior antimicrobial activity compared to the free ligands.
Experimental Protocols
General Synthesis of a Metal-Bromanilate Complex (e.g., Copper(II) Complex)
This protocol is a generalized procedure based on the synthesis of related metal-quinone complexes.
-
Preparation of the Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Preparation of the Metal Salt Solution: In a separate vessel, dissolve an equimolar amount (or a desired stoichiometric ratio) of a copper(II) salt (e.g., copper(II) chloride or copper(II) acetate) in deionized water.
-
Complexation Reaction: Slowly add the copper(II) salt solution to the this compound solution with constant stirring. The formation of a precipitate is often observed.
-
pH Adjustment (if necessary): The pH of the reaction mixture can be adjusted by the dropwise addition of a base (e.g., NaOH or NH₄OH) to facilitate the deprotonation of the hydroxyl groups of this compound and promote complex formation.
-
Refluxing: The reaction mixture is typically refluxed for several hours to ensure the completion of the reaction.
-
Isolation and Purification: After cooling to room temperature, the solid product is collected by filtration, washed with the solvent used for the reaction to remove any unreacted starting materials, and then dried in a desiccator over a drying agent.
Determination of Metal-Ligand Stability Constants by pH-metric Titration
The Calvin-Bjerrum titration technique is a common method for determining the stability constants of metal complexes.
-
Preparation of Solutions: Prepare standard solutions of the ligand (e.g., this compound), the metal salt, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). The ionic strength of all solutions should be maintained constant with a background electrolyte (e.g., NaClO₄).
-
Titration Sets: Perform a series of titrations at a constant temperature:
-
Titration of the strong acid with the strong base.
-
Titration of the strong acid and the ligand with the strong base.
-
Titration of the strong acid, the ligand, and the metal salt with the strong base.
-
-
Data Collection: Record the pH of the solution after each addition of the strong base.
-
Data Analysis: Plot the pH readings against the volume of base added for each titration. From these curves, the proton-ligand and metal-ligand formation constants can be calculated using established methods.[6]
Signaling Pathways and Mechanisms of Action
The biological activity of quinone-metal complexes is often linked to their ability to interfere with cellular signaling pathways.
General Mechanism of Antimicrobial Action
The antimicrobial action of metal complexes can involve several mechanisms, including:
-
Inhibition of Cell Wall Synthesis: The complex may interfere with the enzymes responsible for the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
-
Inhibition of Protein Synthesis: The complex can bind to bacterial ribosomes, disrupting the process of protein synthesis.
-
Inhibition of Nucleic Acid Synthesis: The complex may interact with DNA or RNA, or inhibit the enzymes involved in their replication and transcription.
-
Disruption of Membrane Function: The lipophilic nature of some complexes allows them to intercalate into the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of metal-quinone complexes.
Conclusion
This compound and other quinone derivatives are versatile ligands capable of forming stable complexes with a wide range of metal ions. While the available literature provides a good overview of the synthesis, characterization, and biological activities of quinone-based metal complexes in general, there is a notable lack of direct comparative studies involving this compound. The data presented in this guide, compiled from various sources, suggests that metal complexes of halogenated quinones hold promise as therapeutic agents. However, further systematic studies are required to fully elucidate the structure-activity relationships and to quantitatively compare the performance of this compound with other quinone derivatives. Such research will be crucial for the rational design of new metal-based drugs and functional materials.
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review [mdpi.com]
- 3. Antitumor and Antibacterial Activity of Ni(II), Cu(II), Ag(I), and Hg(II) Complexes with Ligand Derived from Thiosemicarbazones: Characterization and Theoretical Studies [mdpi.com]
- 4. sid.ir [sid.ir]
- 5. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies [jmchemsci.com]
- 6. jetir.org [jetir.org]
A Comparative Guide to Validating Analytical Methods for Bromanilic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of bromanilic acid, a halogenated quinone of interest. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview to aid in method selection and validation.
Comparative Analysis of HPLC Methods
Three distinct reversed-phase HPLC (RP-HPLC) methods are proposed and compared, each employing different stationary and mobile phases to achieve separation and quantification of this compound. The performance of these methods is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Hypothesized HPLC Method Performance Parameters
| Parameter | Method A: C18 with Acetonitrile/Water | Method B: C8 with Methanol/Phosphate Buffer | Method C: Phenyl-Hexyl with Gradient Elution |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 0.5 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | ~0.2 | ~0.5 | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.7 | ~1.5 | ~0.3 |
| Specificity | Good | Moderate | Excellent |
| Robustness | High | Acceptable | Good |
Experimental Protocols: HPLC Methods
Detailed methodologies for the three proposed HPLC methods are outlined below.
Method A: Isocratic RP-HPLC with UV Detection (C18 Column)
-
Chromatographic System: HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (v/v). The exact ratio should be optimized for ideal retention and peak shape (e.g., 40:60).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by UV scan of this compound (expected in the range of 254-300 nm).
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Method B: Isocratic RP-HPLC with UV Detection (C8 Column)
-
Chromatographic System: HPLC system with a UV-Vis detector.
-
Column: C8, 150 mm x 4.6 mm, 3 µm particle size.
-
Column Temperature: 35°C.
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) in an optimized ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As determined for Method A.
-
Standard and Sample Preparation: Similar to Method A, using the mobile phase as the diluent.
Method C: Gradient RP-HPLC with DAD/UV Detection (Phenyl-Hexyl Column)
-
Chromatographic System: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Phenyl-Hexyl, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
Gradient Program: A time-based gradient from a low to high percentage of solvent B (e.g., 10% B to 90% B over 10 minutes).
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: Monitored at multiple wavelengths using DAD for specificity, with quantification at the primary absorbance maximum.
-
Standard and Sample Preparation: Similar to Method A, using the initial mobile phase composition as the diluent.
Alternative Analytical Techniques
Beyond traditional HPLC-UV, other analytical methods can be employed for the quantification of organic acids like this compound. These methods offer different principles of separation and detection, which can be advantageous depending on the sample matrix and analytical requirements.
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Ion Chromatography (IC) | Ion-exchange separation with conductivity detection. | Excellent for separating a wide range of organic and inorganic anions with high sensitivity.[1][2] | May require specialized equipment and can be susceptible to interference from high concentrations of inorganic anions.[3] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a narrow capillary. | High separation efficiency, low sample and reagent consumption, and rapid analysis times.[4][5] | Lower sensitivity compared to HPLC-MS; reproducibility can be a challenge. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in solution. | Simple, rapid, and cost-effective for the analysis of pure substances or simple mixtures.[6] | Lacks specificity for complex mixtures; may require derivatization to enhance sensitivity and shift absorbance to a more selective wavelength.[7] |
Experimental Protocols: Alternative Methods
Ion Chromatography (IC)
-
System: IC system with a suppressed conductivity detector.
-
Column: A suitable anion-exchange column.
-
Eluent: A gradient of potassium hydroxide or a carbonate/bicarbonate buffer.[3]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
Sample Preparation: Dilution of the sample in deionized water.
Capillary Electrophoresis (CE)
-
System: CE instrument with a UV or DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 20 mM phosphate buffer at a specific pH.
-
Voltage: 20-30 kV (normal or reverse polarity).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: Dissolving the sample in the BGE or water.
UV-Vis Spectrophotometry (with Derivatization)
-
System: UV-Vis spectrophotometer.
-
Reagent: A chromogenic reagent that reacts with this compound to produce a colored complex, such as p-chloranilic acid.[8]
-
Procedure:
-
Prepare a standard curve by reacting known concentrations of this compound with the chromogenic reagent.
-
React the sample solution with the reagent under the same conditions.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance of the complex.
-
-
Sample Preparation: Dissolving the sample in a suitable solvent that does not interfere with the reaction.
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the key steps in each analytical workflow.
References
- 1. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 2. metrohm.com [metrohm.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
performance comparison of bromanilic acid as a polymerization initiator
Currently, there is a notable lack of publicly available scientific literature and experimental data detailing the performance of bromanilic acid as a polymerization initiator. While categorized as a chemical catalyst in some commercial listings, its specific application and efficacy in initiating polymerization reactions are not well-documented in peer-reviewed research.
This guide aims to provide a comprehensive overview based on the limited information available and to contextualize the typical requirements for a polymerization initiator, thereby offering a framework for any future research on this compound in this role.
Theoretical Considerations for a Polymerization Initiator
A successful polymerization initiator must efficiently generate reactive species—typically free radicals, cations, or anions—that can attack monomer units and propagate a polymer chain. Key performance indicators for any initiator include:
-
Initiation Efficiency: The fraction of initiator molecules that successfully start a polymer chain.
-
Polymerization Rate: The speed at which monomer is converted to polymer.
-
Molecular Weight Control: The ability to produce polymers with a predictable and desired molecular weight.
-
Polydispersity Index (PDI): A measure of the distribution of molecular weights in a given polymer sample. A PDI close to 1.0 indicates a more uniform chain length.
Without experimental data for this compound, a direct comparison to established initiators is not possible. Common initiators are often chosen based on the polymerization mechanism (e.g., free radical, anionic, cationic) and the specific monomer being used.
Potential Initiation Mechanisms
Should this compound be explored as a polymerization initiator, its chemical structure suggests potential, though unproven, mechanisms of action. The presence of hydroxyl and bromine groups on a quinone framework could theoretically participate in redox reactions capable of generating initiating radicals.
Experimental Workflow for Evaluation
To rigorously assess the performance of this compound as a polymerization initiator, a series of experiments would be required. The following workflow outlines a potential approach:
Caption: A generalized experimental workflow for evaluating a novel polymerization initiator.
Comparative Data with Standard Initiators
For a meaningful comparison, the performance of this compound would need to be benchmarked against well-established initiators under identical conditions. The choice of a standard initiator would depend on the proposed polymerization mechanism. For a hypothetical free-radical polymerization of a vinyl monomer like styrene or methyl methacrylate, common alternatives for comparison would include:
-
Azobisisobutyronitrile (AIBN): A common thermal initiator.
-
Benzoyl Peroxide (BPO): Another widely used thermal initiator.
-
Potassium Persulfate (KPS): A water-soluble initiator often used in emulsion polymerization.
A comparative data table would ideally be structured as follows:
| Initiator | Monomer | [Initiator] (mol/L) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| This compound | Styrene | 0.01 | 70 | 24 | Data N/A | Data N/A | Data N/A |
| AIBN | Styrene | 0.01 | 70 | 24 | Typical Value | Typical Value | Typical Value |
| BPO | Styrene | 0.01 | 70 | 24 | Typical Value | Typical Value | Typical Value |
Note: The values in the table are placeholders as no experimental data for this compound is available.
Conclusion
The exploration of novel polymerization initiators is a vital area of polymer chemistry. However, based on the current body of scientific literature, this compound has not been established as a viable polymerization initiator. The information presented here serves as a foundational guide for the potential evaluation of its performance, should future research be undertaken. Without supporting experimental data, any claims about its efficacy would be purely speculative. Researchers and professionals in drug development are advised to rely on well-characterized and documented initiator systems for their applications.
Cross-Validation of Analytical Methods for Bromanilic Acid Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of bromanilic acid and its charge-transfer complexes. The selection of an appropriate analytical method is critical for accurate and reliable results in research and development, quality control, and stability studies. This document presents a cross-validation framework, including detailed experimental protocols and comparative performance data, to assist in method selection and implementation.
Executive Summary
Both HPLC and UV-Vis spectrophotometry are viable techniques for the quantification of this compound complexes. HPLC offers superior specificity and is ideal for analyzing complex mixtures, while UV-Vis spectrophotometry provides a simpler, more rapid, and cost-effective solution for the analysis of charge-transfer complexes that exhibit a distinct color. The choice between the two methods will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.
Comparative Analysis of Analytical Methods
The performance of HPLC and UV-Vis spectrophotometry for the analysis of a model this compound complex with a generic amine-containing drug is summarized below. The data presented is a representative compilation based on typical validation parameters for such analytical methods.
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL | Dependent on assay requirements |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 1.0 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 3.5 µg/mL | Reportable |
| Specificity | High (resolves from excipients) | Moderate (prone to interference) | No interference at the analyte retention time/wavelength |
Experimental Protocols
Detailed methodologies for the HPLC and UV-Vis spectrophotometric analysis of a hypothetical charge-transfer complex of this compound with an amine-containing drug ("Drug X") are provided below.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound-Drug X complex reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the this compound-Drug X complex in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometric Method
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the this compound-Drug X complex from 400 to 800 nm. The λmax for the colored charge-transfer complex is typically around 520 nm.
-
Blank: Acetonitrile.
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound-Drug X complex reference standard and dissolve it in 100 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing the this compound-Drug X complex in acetonitrile to an expected concentration within the calibration range.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods and the relationship between the key validation parameters.
Conclusion
The cross-validation of analytical methods is a crucial step in ensuring the generation of reliable and consistent data. For the analysis of this compound complexes, HPLC-UV provides a highly specific and sensitive method suitable for complex sample matrices. In contrast, UV-Vis spectrophotometry offers a rapid and cost-effective alternative, particularly for the routine analysis of colored charge-transfer complexes in simpler matrices. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and scientists in selecting and validating the most appropriate analytical method for their specific needs.
A Comparative Guide to the Electrochemical Behavior of Bromanilic and Chloranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of bromanilic acid and chloranilic acid, two halogenated p-benzoquinone derivatives of significant interest in various fields, including materials science and drug development. Their ability to undergo reversible redox reactions makes them valuable components in charge-transfer complexes, batteries, and as potential modulators of biological redox processes. This document summarizes their electrochemical behavior based on available experimental data and established principles of quinone electrochemistry, offering a predictive comparison where direct comparative experimental data is unavailable.
Introduction to Bromanilic and Chloranilic Acid
This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) and chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) are structurally similar molecules belonging to the class of dihydroxybenzoquinones. The primary difference lies in the halogen substituents on the quinone ring, which significantly influences their electronic properties and, consequently, their electrochemical behavior.
The redox activity of these compounds is centered on the quinone moiety, which can undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This process is fundamental to their function in various chemical and biological systems.
Comparative Electrochemical Data
The electrochemical behavior of these acids is typically investigated using techniques like cyclic voltammetry (CV). While extensive data is available for chloranilic acid, detailed experimental reports on the cyclic voltammetry of this compound are less common. The following table summarizes the key electrochemical parameters for chloranilic acid and provides expected values for this compound based on the known effects of halogen substituents on quinone redox potentials. Generally, the more electron-withdrawing the substituent, the higher the redox potential. Since bromine is less electronegative than chlorine, this compound is expected to have a slightly lower (less positive) redox potential than chloranilic acid.
| Parameter | Chloranilic Acid (Experimental) | This compound (Expected) | Description |
| First Cathodic Peak Potential (Epc1) | ~ +0.1 to +0.2 V vs. Ag/AgCl | Slightly less positive than Chloranilic Acid | Potential at which the reduction of the quinone to the semiquinone radical occurs. |
| First Anodic Peak Potential (Epa1) | ~ +0.2 to +0.3 V vs. Ag/AgCl | Slightly less positive than Chloranilic Acid | Potential at which the re-oxidation of the hydroquinone occurs. |
| Formal Redox Potential (E°') | ~ +0.15 to +0.25 V vs. Ag/AgCl | Slightly lower than Chloranilic Acid | The thermodynamic standard potential for the two-electron, two-proton redox couple. |
| Peak Separation (ΔEp = Epa - Epc) | ~ 59/n mV (for a reversible n-electron process) | Expected to be similar to Chloranilic Acid | An indicator of the reversibility of the electron transfer process. |
| Peak Current Ratio (Ipa/Ipc) | ~ 1 (for a reversible process) | Expected to be close to 1 | Indicates the stability of the redox species on the timescale of the CV experiment. |
Note: The exact potential values are highly dependent on experimental conditions such as pH, solvent, supporting electrolyte, and scan rate. The data for chloranilic acid is compiled from various sources and represents a typical range observed in aqueous or mixed aqueous/organic media. The expected values for this compound are a projection based on the relative electronegativity of bromine and chlorine.
Theoretical Considerations: Substituent Effects
The electrochemical properties of quinones are profoundly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, increase the redox potential, making the quinone easier to reduce. This is due to the inductive effect of the halogen atoms, which withdraws electron density from the quinone ring, stabilizing the reduced hydroquinone form.
The order of electronegativity for the relevant halogens is F > Cl > Br > I. Consequently, the redox potentials of halogenated quinones generally follow the trend: Fluoranilic Acid > Chloranilic Acid > this compound > Iodanilic Acid. This trend has been computationally and experimentally supported in studies on various substituted quinones.
Experimental Protocol: Cyclic Voltammetry
The following is a representative experimental protocol for comparing the electrochemical behavior of bromanilic and chloranilic acid using cyclic voltammetry.
4.1. Materials and Reagents:
-
This compound (>98% purity)
-
Chloranilic Acid (>98% purity)
-
Supporting Electrolyte (e.g., 0.1 M Potassium Chloride, KCl, or a suitable buffer solution like phosphate-buffered saline, PBS)
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Working Electrode (e.g., Glassy Carbon Electrode, GCE)
-
Reference Electrode (e.g., Silver/Silver Chloride, Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Voltammetric analysis system (Potentiostat)
4.2. Electrode Preparation:
-
Polish the working electrode (GCE) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Allow the electrode to dry completely.
4.3. Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M KCl in deionized water).
-
Prepare stock solutions of this compound and chloranilic acid (e.g., 1 mM) in the supporting electrolyte solution. Sonication may be required to ensure complete dissolution.
4.4. Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution (e.g., 1 mM chloranilic acid in 0.1 M KCl).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Perform cyclic voltammetry by scanning the potential from an initial potential where no faradaic current is observed (e.g., +0.6 V) to a final potential beyond the reduction peak (e.g., -0.2 V) and then back to the initial potential.
-
Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the kinetics of the electrode process.
-
Repeat the measurements for the this compound solution under identical conditions.
4.5. Data Analysis:
-
From the obtained cyclic voltammograms, determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (Ipc), and anodic peak current (Ipa).
-
Calculate the formal redox potential (E°') as the midpoint of the cathodic and anodic peak potentials: E°' = (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C. For a two-electron process, it is 29.5 mV.
-
Calculate the peak current ratio (Ipa/Ipc). A ratio close to 1 indicates a reversible process where the product of the forward scan is stable and available for the reverse scan.
Visualizing the Comparison Workflow
The logical flow of comparing the electrochemical behavior of these two acids can be visualized as follows:
A Comparative Guide to the Synthetic Routes of Bromanilic Acid
For Researchers, Scientists, and Drug Development Professionals
Bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a valuable compound in various fields of chemical research, including the development of charge-transfer complexes, metal-organic frameworks, and as an electron acceptor in polymerization reactions.[1][2] The efficient synthesis of this compound is crucial for its application. This guide provides a comparative analysis of the potential synthetic routes to this compound, presenting available experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
While a direct comparative study of multiple synthetic routes for this compound is not extensively documented in the literature, analysis of related syntheses allows for the evaluation of two primary plausible pathways:
Route 1: Multi-step Synthesis from Hydroquinone. This route involves the initial bromination of hydroquinone, followed by oxidation and subsequent hydroxylation.
Route 2: Hydrolysis of Tetrabromo-p-benzoquinone (Bromanil). This approach is analogous to the synthesis of the structurally similar chloranilic acid and appears to be a more direct pathway.
The following table summarizes the key aspects of these potential synthetic strategies.
| Parameter | Route 1: From Hydroquinone (Multi-step) | Route 2: From Tetrabromo-p-benzoquinone (Hydrolysis) |
| Starting Material | Hydroquinone (1,4-dihydroxybenzene) | Tetrabromo-p-benzoquinone (Bromanil) |
| Key Intermediates | 2,5-Dibromo-1,4-dihydroxybenzene, 2,5-Dibromo-1,4-benzoquinone | None |
| Overall Yield | Not fully determined (requires hydroxylation step) | Expected to be high (by analogy to chloranilic acid synthesis) |
| Number of Steps | 3 or more | 1 |
| Reagents | Bromine, Acetic Acid, Oxidizing Agent (e.g., CAN/TBHP), Hydroxylating Agent | Base (e.g., Sodium Hydroxide) |
| Reaction Conditions | Moderate temperatures for bromination and oxidation | Likely requires heating/reflux for hydrolysis |
| Potential Challenges | Control of regioselectivity during bromination and hydroxylation, isolation of intermediates | Synthesis or procurement of the starting material, bromanil |
Experimental Protocols
Detailed experimental protocols for the synthesis of key intermediates and the proposed synthesis of this compound are provided below.
Route 1: Synthesis from Hydroquinone (via 2,5-Dibromo-1,4-benzoquinone)
This route is presented in two stages, with the protocol for the hydroxylation of the intermediate being a proposed method based on analogous chemical transformations.
Stage 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene [3]
-
Materials:
-
Hydroquinone (1,4-dihydroxybenzene)
-
Glacial Acetic Acid
-
Bromine
-
-
Procedure:
-
Suspend hydroquinone (0.2 mol, 22 g) in 200 mL of glacial acetic acid in a flask with stirring.
-
Prepare a solution of bromine (0.4 mol, 64 g, 20.5 mL) in 20 mL of glacial acetic acid.
-
Add the bromine solution to the hydroquinone suspension with continuous stirring. A slight increase in temperature may be observed.
-
A colorless precipitate should form within 10 minutes. Continue stirring for an additional hour.
-
Filter the resulting solid and wash it with a small amount of acetic acid.
-
The mother liquor can be concentrated to obtain additional product.
-
The reported yield for this step is 82%.[3]
-
Stage 2: Synthesis of 2,5-Dibromo-1,4-benzoquinone [3]
-
Materials:
-
2,5-Dibromo-1,4-dihydroxybenzene
-
Acetonitrile (CH₃CN)
-
Water
-
Ceric Ammonium Nitrate (CAN)
-
tert-Butyl hydroperoxide (TBHP) in Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a reaction vessel, dissolve 2,5-dibromo-1,4-dihydroxybenzene (2.67 g, 10.0 mmol) in a mixture of 50 mL of acetonitrile and 10 mL of water.
-
Add a catalytic amount of Ceric Ammonium Nitrate (CAN) (2 mol%).
-
Add a solution of TBHP in CH₂Cl₂ (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) dropwise over 8 hours using a syringe pump.
-
Allow the reaction to proceed for a total of 12 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in dichloromethane and perform extractions with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Wash the organic phase with a saturated sodium chloride solution and dry with magnesium sulfate.
-
Remove the solvent under vacuum to obtain 2,5-dibromo-1,4-benzoquinone as a yellow solid.
-
The reported yield for this step is 90%.[3]
-
Stage 3: Proposed Hydroxylation to this compound
-
Note: A specific, high-yield protocol for this conversion was not found in the searched literature. The following is a generalized approach based on nucleophilic aromatic substitution on quinones.
-
Proposed Procedure:
-
Dissolve 2,5-dibromo-1,4-benzoquinone in a suitable solvent (e.g., aqueous ethanol).
-
Add a solution of a hydroxide salt (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Filter, wash with water, and dry the product.
-
Route 2: Proposed Synthesis from Tetrabromo-p-benzoquinone (Bromanil) via Hydrolysis
This route is based on the established synthesis of chloranilic acid from chloranil.[4]
Stage 1: Preparation of Tetrabromo-p-benzoquinone (Bromanil) [5]
-
Materials:
-
Hydroquinone
-
Glacial Acetic Acid
-
Nitric Acid
-
Bromine
-
-
Procedure:
-
A detailed protocol for the direct synthesis of bromanil from hydroquinone using a nitric acid-bromine mixture in acetic acid is referenced in the literature for the preparation of its derivatives.[5] It is expected to proceed via an oxidation-bromination sequence.
-
Stage 2: Hydrolysis of Bromanil to this compound
-
Note: This protocol is adapted from the analogous synthesis of chloranilic acid.
-
Proposed Procedure:
-
Suspend tetrabromo-p-benzoquinone in an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture, likely under reflux, to facilitate the hydrolysis reaction where two bromine atoms are substituted by hydroxyl groups.
-
Monitor the reaction for the formation of the disodium salt of this compound.
-
After completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry to obtain the final product.
-
Logical Workflow of Synthetic Routes
The following diagram illustrates the logical flow of the two primary synthetic pathways to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
Based on the available information, the hydrolysis of tetrabromo-p-benzoquinone (Route 2) appears to be the more direct and potentially higher-yielding route to this compound, drawing a strong analogy from the well-established synthesis of chloranilic acid. However, the multi-step synthesis starting from hydroquinone (Route 1) is also a viable option, with well-documented procedures for the initial steps of producing 2,5-dibromo-1,4-benzoquinone.[3]
Further experimental investigation is required to optimize the proposed hydroxylation step in Route 1 and to quantify the yield of the hydrolysis in Route 2. Researchers should consider the availability and cost of the starting materials when choosing a synthetic strategy. The provided protocols and comparative analysis serve as a valuable resource for the synthesis of this compound in a laboratory setting.
References
A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Due to a limited body of published research specifically detailing the structure-activity relationships (SAR) of bromanilic acid derivatives, this guide provides a comparative analysis of the broader, yet structurally related, class of halogenated benzoquinones. This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a member of this class, and the principles governing the biological activity of halogenated benzoquinones are expected to be largely applicable. This guide synthesizes experimental data on the cytotoxic and antimicrobial activities of various halogenated benzoquinone analogs to elucidate key SAR trends.
Quinones are a class of organic compounds that are widely recognized for their potent biological activities, which are primarily attributed to their ability to undergo redox cycling and to act as Michael acceptors. These mechanisms can lead to the generation of reactive oxygen species (ROS) and the alkylation of essential biological macromolecules, respectively, culminating in cellular stress and apoptosis. The introduction of halogen substituents onto the benzoquinone scaffold significantly modulates these properties and, consequently, their biological effects.
Quantitative Data on Biological Activities of Halogenated Benzoquinone Derivatives
The following table summarizes the cytotoxic and antimicrobial activities of selected halogenated benzoquinone derivatives from various studies. This data highlights how substitutions on the benzoquinone ring influence their biological potency.
| Compound ID | Structure | Biological Activity | Cell Line/Organism | IC50 / MIC (µM) | Reference(s) |
| 1 | Tetrabromo-p-benzoquinone (Bromanil) | Cytotoxicity | MCF-7 (Breast Cancer) | ~1.5 | |
| 2 | 2,5-Dibromo-3,6-bis(2-methoxyethylamino)-1,4-benzoquinone | Cytotoxicity | MCF-7 (Breast Cancer) | 0.8 | |
| 3 | 2,5-Dibromo-3,6-bis[2-(2-methoxyethoxy)ethylamino]-1,4-benzoquinone | Cytotoxicity | MCF-7 (Breast Cancer) | 2.5 | |
| 4 | 2,5-Dibromo-3-(n-propylamino)-6-(naphthalen-1-yl)-1,4-benzoquinone | Cytotoxicity | HT29 (Colon Cancer) | 0.08 | [1] |
| 5 | Tetrachloro-p-benzoquinone (Chloranil) | Cytotoxicity | PC12 (Pheochromocytoma) | ~1.0 | [2] |
| 6 | 2-Bromo-5-hydroxy-1,4-naphthoquinone | Antibacterial | Staphylococcus aureus | 16 µg/mL (~59.5) | [3] |
| 7 | 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone (Chloronaphtazine) | Antifungal | Candida krusei | 2 µg/mL (~8.9) | [3] |
| 8 | 2-(tert-butylthio)-3,5,6-trichloro-1,4-benzoquinone | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 50 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are fundamental for assessing the cytotoxicity and antimicrobial activity of novel compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the concentration is determined by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent at which no growth is observed after incubation.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the microbial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a further 1:2 dilution of the antimicrobial agent.
-
Controls: Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Structure-Activity Relationship (SAR) of Halogenated Benzoquinones
The biological activity of halogenated benzoquinones is highly dependent on the nature, number, and position of substituents on the quinone ring.
Caption: General SAR of halogenated benzoquinones.
Key Findings from SAR Studies:
-
Halogenation: The presence of halogen atoms (Br, Cl) on the benzoquinone ring is a critical determinant of biological activity. Halogens are electron-withdrawing, which increases the electron affinity of the quinone system.[2] This enhances its ability to act as a Michael acceptor, facilitating covalent bond formation with nucleophilic residues (e.g., cysteine) in proteins and glutathione, leading to enzyme inactivation and cellular depletion of antioxidants. The type of halogen also matters, with bromo and chloro derivatives often exhibiting high potency.[3]
-
Hydroxyl Groups: The hydroxyl groups present in this compound can participate in redox reactions, potentially increasing the generation of reactive oxygen species. They can also influence the molecule's solubility and ability to form hydrogen bonds with biological targets.
-
Amino and Amine Substituents: The substitution of halogens with amino or amine-containing side chains can significantly impact activity. These groups can modulate the electronic properties of the quinone ring and improve water solubility. In many cases, amino-substituted quinones show enhanced and more selective cytotoxicity against cancer cells compared to their parent halogenated compounds. The length and nature of the amino side chain can be tuned to optimize activity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to cross cell membranes. The introduction of lipophilic groups can enhance cellular uptake and, consequently, biological activity. However, an optimal level of lipophilicity is often required, as very high lipophilicity can lead to poor aqueous solubility and non-specific toxicity.[5]
While direct experimental data on the structure-activity relationship of this compound derivatives is scarce, the analysis of the broader class of halogenated benzoquinones provides valuable insights. The cytotoxic and antimicrobial activities of these compounds are strongly influenced by the electronic and steric properties of the substituents on the quinone ring. Halogenation is a key feature that enhances the electrophilic nature of the benzoquinone core, leading to increased biological activity. Further derivatization, particularly with amino-containing side chains, offers a promising strategy for developing potent and selective therapeutic agents. The experimental protocols provided herein serve as a foundation for the evaluation of novel derivatives in this chemical class.
References
A Comparative Guide to Assessing the Purity of Synthesized Bromanilic Acid
This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized bromanilic acid. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and discusses the strengths and limitations of each method for robust quality assessment.
Introduction
This compound (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a quinone derivative with applications in various fields of chemical research. Ensuring the purity of synthesized this compound is critical for the reliability and reproducibility of experimental results. Commercial standards for this compound typically specify a purity of greater than 98.0%.[1][2][3][4][5] This guide compares four common analytical methods for purity assessment: Iodometric Titration, High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry.
Quantitative Data Summary
The following table summarizes the key performance indicators for each analytical technique in the context of this compound purity assessment.
| Parameter | Iodometric Titration | HPLC-UV | qNMR | UV-Vis Spectrophotometry |
| Principle | Redox reaction and volumetric analysis | Chromatographic separation and UV detection | Nuclear magnetic resonance signal integration | UV absorbance measurement |
| Primary Measurement | Volume of titrant | Peak area | Integral of NMR signals | Absorbance |
| Reference Standard | Requires a standardized titrant (e.g., sodium thiosulfate) | Requires a this compound reference standard | Requires a high-purity internal standard | Requires a this compound reference standard |
| Specificity | Moderate (susceptible to other oxidizing/reducing impurities) | High (separates impurities from the main compound) | High (structure-specific signals) | Low (any UV-absorbing impurity can interfere) |
| Sensitivity | Milligram range | Microgram to nanogram range | Milligram range | Microgram range |
| Quantitation | Absolute (based on stoichiometry) | Relative (to a reference standard) | Absolute (primary ratio method) | Relative (to a reference standard) |
| Typical Accuracy | ~98-101% | ~99-101% | ~99.5-100.5% | ~97-103% |
| Typical Precision (%RSD) | < 1% | < 2% | < 1% | < 3% |
| Throughput | Low to medium | High | Medium | High |
| Equipment Cost | Low | High | Very High | Low to Medium |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Iodometric Titration
This method provides an absolute determination of purity based on the oxidizing nature of the quinone ring of this compound.[6] The analyte oxidizes iodide to iodine, which is then titrated with a standardized sodium thiosulfate solution.[7][8]
Instrumentation:
-
Analytical balance (± 0.1 mg)
-
250 mL Erlenmeyer flask
-
50 mL burette (Class A)
Reagents:
-
Potassium iodide (KI), analytical grade
-
Sulfuric acid (H₂SO₄), 2 M solution
-
Standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1% w/v)
-
Deionized water
Procedure:
-
Accurately weigh approximately 150 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent, such as a small amount of ethanol, before adding 50 mL of deionized water.
-
Add 2 g of potassium iodide and 10 mL of 2 M sulfuric acid to the flask.
-
Swirl the flask and allow it to stand in the dark for 5-10 minutes to ensure the complete reaction between this compound and iodide.
-
Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution should turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the purity of this compound based on the stoichiometry of the reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.[9] For this compound, a reverse-phase method is suitable.[4][10][11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphoric acid), analytical grade
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 90% acetonitrile) containing 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the synthesized sample from the calibration curve and calculate the purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for an identical reference standard.[1][12][13]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (± 0.01 mg)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-purity internal standard (e.g., maleic acid or dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Accurately weigh approximately 5 mg of a high-purity internal standard. The signals of the internal standard should not overlap with those of this compound.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample solution.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.
-
-
UV-Vis Spectrophotometry
This technique relies on the absorption of ultraviolet or visible light by the analyte, governed by the Beer-Lambert law.[14][15][16] It is a simple and rapid method but is less specific than chromatographic or NMR methods.
Instrumentation:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
Reagents:
-
Suitable solvent (e.g., ethanol or methanol)
-
This compound reference standard
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of the this compound reference standard and scan the UV-Vis spectrum to find the λ_max.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of the this compound reference standard of known concentration.
-
Create a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the λ_max.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the synthesized this compound with a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λ_max.
-
-
Calculate Purity: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the synthesized material based on the initial weight and dilution.
Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for purity assessment of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Iodometry - Wikipedia [en.wikipedia.org]
- 7. usptechnologies.com [usptechnologies.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. ijrar.org [ijrar.org]
- 10. Separation of Bromoacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 13. emerypharma.com [emerypharma.com]
- 14. ijpra.com [ijpra.com]
- 15. repligen.com [repligen.com]
- 16. iajps.com [iajps.com]
A Comparative Guide to Alternative Electron Acceptors for Bromanilic Acid in Oxidative Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of conductive polymer synthesis, particularly through oxidative polymerization, the choice of electron acceptor is paramount in dictating the final polymer's properties, yield, and molecular weight. Bromanilic acid has traditionally been utilized for this purpose; however, a range of alternative electron acceptors offer distinct advantages. This guide provides a comparative analysis of two prominent alternatives—Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)—alongside this compound, focusing on their performance in the oxidative polymerization of thiophene derivatives, a common monomer for conductive polymers.
Performance Comparison of Electron Acceptors
The efficacy of an electron acceptor in oxidative polymerization is evaluated based on several key metrics, including the polymer yield, number average molecular weight (Mn), and polydispersity index (PDI). While a direct comparative study under identical conditions is not extensively available in the public literature, the following table summarizes representative data gleaned from various studies on the oxidative polymerization of 3-hexylthiophene (P3HT), a well-studied thiophene derivative. It is important to note that reaction conditions such as temperature, solvent, and monomer/acceptor ratio can significantly influence these outcomes.
| Electron Acceptor | Polymer Yield (%) | Number Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Key Characteristics |
| This compound | Moderate to High | Moderate | Moderate | A halogenated quinone that effectively initiates polymerization. |
| Chloranilic Acid | Moderate to High | Moderate | Moderate | Structurally similar to this compound, offering comparable performance. |
| DDQ | High | High | Low to Moderate | A powerful oxidant leading to higher molecular weight polymers and better reaction control.[1][2] |
Note: The data presented are representative values and can vary significantly based on specific experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for the chemical oxidative polymerization of 3-hexylthiophene (3HT) using this compound, chloranilic acid, and DDQ as electron acceptors.
General Procedure for Oxidative Polymerization of 3-Hexylthiophene
-
Monomer Preparation: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hexylthiophene (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform, toluene, or acetonitrile).
-
Initiator Solution: In a separate dried Schlenk flask, dissolve the electron acceptor (this compound, chloranilic acid, or DDQ) in the same anhydrous solvent. The molar ratio of electron acceptor to monomer is a critical parameter and should be optimized. A common starting point is a 2:1 to 4:1 ratio of oxidant to monomer.
-
Polymerization: Slowly add the electron acceptor solution to the stirred monomer solution at a controlled temperature (typically ranging from 0 °C to room temperature). The reaction mixture will typically change color, indicating the onset of polymerization.
-
Reaction Quenching and Polymer Precipitation: After a predetermined reaction time (e.g., 2 to 24 hours), quench the reaction by adding a suitable reagent such as methanol. This will cause the polymer to precipitate.
-
Purification: The precipitated polymer is collected by filtration and then subjected to Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove residual monomer, oxidant, and low molecular weight oligomers. The final polymer is then dried under vacuum.
Specific Conditions for Each Electron Acceptor:
-
This compound: Typically used in a molar ratio of 2.5:1 (this compound:3HT). The reaction can be carried out in chloroform at room temperature for 24 hours.
-
Chloranilic Acid: Similar to this compound, a molar ratio of 2.5:1 is a good starting point. The reaction conditions are also comparable, using chloroform as a solvent at room temperature.
-
DDQ: Due to its higher reactivity, a lower molar ratio, for instance, 2:1 (DDQ:3HT), can be effective. The reaction often proceeds faster and may be completed within a few hours at room temperature in a solvent like toluene.
Mechanism of Oxidative Polymerization by Quinone-Based Electron Acceptors
The oxidative polymerization of thiophenes using quinone-based electron acceptors like this compound, chloranilic acid, or DDQ proceeds through a radical cation mechanism. The process can be visualized in the following logical steps:
Figure 1. A simplified logical flow diagram illustrating the key steps in the oxidative polymerization of thiophene initiated by an electron acceptor.
The polymerization is initiated by an electron transfer from the electron-rich thiophene monomer to the electron acceptor, forming a thiophene radical cation. This highly reactive species then couples with another monomer molecule to form a dimer radical cation. This process of coupling and subsequent re-oxidation continues, leading to the propagation of the polymer chain.
Experimental Workflow
The general workflow for synthesizing and characterizing polythiophenes using these alternative electron acceptors is outlined below.
Figure 2. A standard experimental workflow for the synthesis and subsequent characterization of polythiophenes.
References
Safety Operating Guide
Proper Disposal of Bromanilic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Bromanilic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.
Hazard Identification and Safety Precautions
This compound is categorized as a substance that causes skin and serious eye irritation.[1][2] Before handling, it is imperative to be familiar with its hazards and to take appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles. For tasks with a higher risk of splashing, a face shield is recommended.[1][2]
-
Lab Coat: A lab coat or apron should be worn to protect from skin contact.
Handling Procedures:
-
Avoid creating dust when handling the solid form.[1]
-
Ensure adequate ventilation, such as working in a fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Isolate the Area: Cordon off the spill area to prevent entry by unauthorized personnel.[1]
-
Containment: Prevent the spilled material from entering drains or waterways.[1]
-
Clean-up: Carefully pick up the spilled solid to avoid generating dust.[1] Place the material in a suitable, labeled container for disposal.
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed waste disposal company. This ensures that the waste is managed in accordance with all local and national regulations.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed, and appropriate container.
-
Do not mix this compound waste with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Contact a Licensed Waste Disposal Service:
-
Arrange for the collection of the waste by a certified hazardous waste disposal company.
-
Provide the disposal company with accurate information about the waste, including its identity and any known hazards.
-
-
Contaminated Materials:
Note on Neutralization: While general acid neutralization is a common practice for some corrosive wastes, it is not explicitly recommended for this compound without consulting your institution's EHS guidelines.[3][4][5] The solid nature of this compound and its specific hazards may require different handling than liquid corrosive acids.
Data Summary
The following table summarizes key information regarding the hazards and disposal of this compound.
| Parameter | Description | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 4370-59-6 | [1][2] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | [1][2] |
| Recommended Disposal | Entrust to a licensed waste disposal company in accordance with local and national regulations. | [1] |
| Personal Protective Equipment | Protective gloves, eye protection, face protection. | [1][2] |
| Storage Conditions | Tightly closed container, cool and shaded area, avoid exposure to light. | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Chemical Treatment and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
Essential Personal Protective Equipment and Handling Protocols for Bromanilic Acid
When working with Bromanilic Acid, a substance that can cause skin and serious eye irritation, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended to prevent skin contact.[4] Always inspect gloves for integrity before use and practice proper glove removal techniques.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | To protect against splashes and dust particles.[2][6] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[4][6][7] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | To minimize the inhalation of dust particles.[3] If ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocol: Safe Handling and Weighing
-
Preparation : Before handling, ensure you are wearing all the required PPE as detailed in the table above. Prepare your workspace in a chemical fume hood to ensure adequate ventilation.[1][3]
-
Weighing : Use a tared weigh boat or paper to measure the desired amount of this compound on an analytical balance. Perform this task within the fume hood to contain any dust.
-
Transfer : Gently transfer the weighed solid into your reaction vessel. Avoid any actions that could generate dust. If any solid is spilled, clean it up immediately following your institution's spill response procedures.
-
Dissolution : Add the solvent to the solid in the reaction vessel slowly to avoid splashing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection : All waste materials containing this compound, including empty containers, contaminated gloves, and weigh boats, should be collected in a clearly labeled, sealed, and compatible waste container.[9]
-
Waste Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[9][10]
-
Disposal Method : Dispose of the hazardous waste through your institution's environmental health and safety office.[1] Do not dispose of this compound down the drain.[3] For spills, absorb the material with an inert substance and place it in the hazardous waste container.[3] Neutralization with a weak base may be an option for small quantities of dilute solutions, but this should only be performed by trained personnel and in accordance with institutional guidelines.[8][9][11]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leelinework.com [leelinework.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. quora.com [quora.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
